S-Benzyl-D-penicillamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
YPZAXRYHYTVHPA-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to S-Benzyl-D-penicillamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-D-penicillamine, a derivative of the well-known chelating agent D-penicillamine, presents a unique molecular scaffold with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and analytical characterization. Furthermore, it delves into the prospective biological activities of this compound, particularly its role as a potential modulator of cysteine proteases, offering insights for researchers exploring novel therapeutic agents.
Introduction: Unveiling this compound
This compound, systematically named (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid, is a non-proteinogenic amino acid. It is structurally derived from D-penicillamine, where the thiol group is protected by a benzyl group.[1][2] This modification significantly alters the molecule's physicochemical properties, such as its polarity and reactivity, opening avenues for distinct biological interactions compared to its parent compound. While D-penicillamine is renowned for its metal-chelating properties and use in treating conditions like Wilson's disease and rheumatoid arthritis, the benzylated form offers a platform for investigating other therapeutic applications, including enzyme inhibition.[3][4][5]
This guide serves as a detailed resource for professionals in the field, consolidating critical information on the chemical and molecular characteristics of this compound.
Chemical Structure and Molecular Properties
The molecular structure of this compound is characterized by a chiral center at the alpha-carbon, inheriting the D-configuration from its parent molecule, D-penicillamine. The key structural feature is the thioether linkage formed between the sulfur atom of the penicillamine backbone and the benzyl group.
Table 1: Core Molecular and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid | [1] |
| Synonyms | D-Pen(Bzl)-OH, H-D-Pen(Bzl)-OH | [6] |
| CAS Number | 54536-38-8 | [6] |
| Molecular Formula | C₁₂H₁₇NO₂S | [1] |
| Molecular Weight | 239.34 g/mol | [1] |
| Melting Point | 197-198 °C | [4] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. However, based on its structure, it is expected to be less soluble in water than D-penicillamine and more soluble in organic solvents. |
Stereochemistry and Structural Insights
Synthesis and Characterization
Synthetic Pathway: Benzylation of D-Penicillamine
The primary route for synthesizing this compound is through the S-alkylation of D-penicillamine with benzyl chloride. This nucleophilic substitution reaction targets the thiol group of D-penicillamine.
A representative synthetic protocol is described in the literature, which involves the reaction of D-penicillamine with benzyl chloride in an aqueous basic solution.[8] The use of a base, such as sodium hydroxide, is essential to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily reacts with the electrophilic benzyl chloride.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on literature descriptions.[8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Dissolution: Dissolve D-penicillamine in an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide should be sufficient to deprotonate both the carboxylic acid and the thiol groups.
-
Reaction: Cool the solution in an ice bath and add benzyl chloride dropwise with continuous stirring. The reaction is typically allowed to proceed overnight to ensure complete benzylation.
-
Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution with a strong acid, such as hydrochloric acid, to a pH where the product precipitates. This compound is expected to be least soluble at its isoelectric point.
-
Isolation and Purification: Collect the resulting white precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons), the alpha-proton of the amino acid backbone, and the gem-dimethyl protons of the penicillamine moiety. A study on a deuterated analog, N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine, reported the alpha-proton at 3.28 ppm and the benzylic methylene protons at 3.79 ppm in DMSO-d₆.[2] The aromatic protons were observed in the 7.2-7.42 ppm range.[2]
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carboxylic acid carbon, the alpha-carbon, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the benzyl group, and the gem-dimethyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the thioether (C-S stretching) functional groups, as well as aromatic C-H and C=C stretching from the benzyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.1.
Biological Activity and Potential Applications
While D-penicillamine's biological activity is dominated by its metal chelation and disulfide exchange capabilities, the benzylation of the thiol group in this compound blocks these functions.[3][4] This structural modification directs its potential biological activity towards other targets, most notably enzymes where a bulky hydrophobic group can interact with the active site.
Cysteine Protease Inhibition: A Working Hypothesis
Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including protein turnover, immune response, and infectious diseases.[9] Their active site contains a catalytic dyad of cysteine and histidine. The nucleophilic thiol group of the cysteine residue is essential for their catalytic activity.
It is hypothesized that this compound could act as an inhibitor of certain cysteine proteases. The benzyl group could potentially interact with hydrophobic pockets in the enzyme's active site, leading to competitive inhibition. While direct evidence for this compound as a potent cysteine protease inhibitor is not extensively documented in publicly available literature, the structural similarity to other known inhibitors warrants investigation. The β,β-dimethyl groups on the penicillamine backbone may also contribute to steric hindrance, influencing binding affinity and selectivity.[10]
Figure 2: Hypothesized mechanism of cysteine protease inhibition by this compound.
Experimental Workflow for Assessing Cysteine Protease Inhibition
To evaluate the inhibitory potential of this compound against a specific cysteine protease, a fluorometric activity assay is a standard and sensitive method.
Protocol: Fluorometric Cysteine Protease Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate used.
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine protease in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT).
-
Prepare a stock solution of a fluorogenic cysteine protease substrate (e.g., a peptide conjugated to a fluorophore like 7-amino-4-methylcoumarin, AMC).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the this compound dilutions to the appropriate wells. Include a control with no inhibitor.
-
Add the cysteine protease solution to all wells and incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 3: Experimental workflow for a fluorometric cysteine protease inhibition assay.
Conclusion and Future Directions
This compound is a readily accessible derivative of D-penicillamine with distinct physicochemical properties. While its biological activities are not as extensively characterized as its parent compound, its structure suggests a promising avenue for the development of novel enzyme inhibitors, particularly for cysteine proteases. The information and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and potential applications in drug discovery.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 504045, this compound. Retrieved from [Link].
- Mosberg, H. I., et al. (1986). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalin analogs. International Journal of Peptide and Protein Research, 28(6), 633-636.
- Oji, K., et al. (2015). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate.
-
Wikipedia contributors. (2023, December 27). Penicillamine. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Penicillamine. StatPearls Publishing. Retrieved from [Link]
- Livingstone, D. J., & McIntosh, J. M. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS chemical neuroscience, 12(15), 2856–2865.
- Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1-20.
-
Drugs.com. (2023). Penicillamine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]
Sources
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- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
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- 4. US4150240A - Method for preparing d-penicillamine and salts thereof - Google Patents [patents.google.com]
- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Physicochemical Profile of S-Benzyl-D-Penicillamine
[1]
Executive Summary
S-Benzyl-D-penicillamine (SBDP) is a semi-synthetic derivative of D-penicillamine (D-Pen) characterized by the benzylation of the sulfhydryl (thiol) group.[1] While the parent compound, D-penicillamine, is a potent copper chelator and anti-rheumatic agent, it is thermodynamically unstable in solution due to rapid oxidative dimerization (disulfide formation).[1]
SBDP represents a thermodynamically stabilized analog where the reactive thiol is "capped" with a benzyl group.[1] This modification drastically alters the physicochemical profile: it shifts the molecule from hydrophilic (LogP ~ -1.[1]8) to lipophilic (LogP > 0), eliminates the risk of disulfide dimerization, and creates a robust probe for structural biology and peptide synthesis.[1] This guide details the thermodynamic parameters, stability limits, and experimental characterization of SBDP.[1]
Physicochemical Characterization
The thermodynamic behavior of SBDP is governed by its zwitterionic crystal lattice and the hydrophobic benzyl moiety.[1]
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Source/Note |
| CAS Number | 54536-38-8 | Specific to S-benzyl-D-isomer |
| Molecular Formula | C₁₂H₁₇NO₂S | |
| Molecular Weight | 239.33 g/mol | |
| Melting Point | 197 – 198 °C | Recrystallized from water; indicates high lattice energy [1] |
| pKa (Carboxyl) | ~1.8 – 2.0 | Protonated at pH < 2 |
| pKa (Amine) | ~7.9 – 8.5 | Deprotonated at pH > 9 |
| LogP (Octanol/Water) | ~ +0.7 to +1.0 (Est.)[1][2][3][4][5] | Significant shift from D-Pen (-1.[1][2][5][6]78) due to benzyl group |
| Solubility | pH-dependent | Soluble in Acid/Base; Low solubility in water at pI (pH ~5) |
| Appearance | White crystalline powder | Stable solid form |
Solubility & Ionization Profile
Unlike D-penicillamine, which is freely water-soluble, SBDP exhibits a U-shaped solubility curve typical of hydrophobic amino acids.[1]
-
pH < 2 (Cationic): High solubility due to protonated amine (
) and protonated carboxyl ( ).[1] -
pH 4–7 (Zwitterionic): Minimum solubility (Isoelectric point).[1] The molecule exists as a net-neutral zwitterion (
/ ), leading to crystal lattice domination over solvation energy. -
pH > 9 (Anionic): High solubility due to deprotonated amine (
) and carboxylate ( ).[1]
Thermodynamic Stability Analysis
Solid-State Stability
SBDP exhibits exceptional solid-state stability compared to free thiols.[1]
-
Thermal Resistance: The high melting point (197–198 °C) suggests a strong intermolecular hydrogen bonding network in the crystal lattice, likely involving the carboxylate and ammonium groups.[1]
-
Hygroscopicity: The benzyl group reduces hygroscopicity compared to D-Pen, making the solid less prone to moisture-induced degradation (caking/hydrolysis).[1]
Solution-State Chemical Stability
The core thermodynamic advantage of SBDP is the S-Benzyl protection .[1]
A. Prevention of Dimerization (Oxidative Stability)
The primary degradation pathway for D-penicillamine is the formation of D-penicillamine disulfide or mixed disulfides (with Cysteine).[1]
-
Mechanism:
-
SBDP Behavior: The benzyl ether bond (
) is chemically inert to mild oxidants (air, dissolved oxygen).[1] SBDP cannot dimerize , rendering it stable in solution for prolonged periods where D-Pen would degrade.[1]
B. Thioether Oxidation (Stress Conditions)
Under forced stress (strong oxidants like
-
Stage 1: Sulfoxide formation (
).[1] Chiral center at Sulfur may be introduced.[1] -
Stage 2: Sulfone formation (
).[1] -
Thermodynamics: The activation energy for thioether oxidation is significantly higher than for thiol dimerization, confirming superior stability.[1]
C. Hydrolytic Stability
The C-S bonds (Alkyl-S-Alkyl) are stable to aqueous acid and base.[1] Cleavage of the benzyl group requires harsh reducing conditions (e.g., Sodium in liquid ammonia) or superacids (HF), making it stable under standard physiological and formulation conditions.[1]
Visualization: Stability & Degradation Logic[1]
The following diagram illustrates the divergent degradation pathways of the parent D-Penicillamine versus the stabilized S-Benzyl derivative.
Caption: Comparative stability pathways showing the blockade of dimerization in this compound.
Experimental Protocols
Protocol: Purity & Stability Assay (HPLC-UV)
To quantify thermodynamic stability or degradation rates, use this self-validating Reverse Phase HPLC method.[1]
Materials:
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Detection: UV @ 214 nm (Amide/Peptide bond) and 254 nm (Benzyl ring).
Methodology:
-
Gradient: 5% B to 60% B over 20 minutes. (The hydrophobic benzyl group requires higher organic content for elution compared to D-Pen).[1]
-
Sample Prep: Dissolve SBDP in 50:50 Water:Acetonitrile (due to low aqueous solubility).
-
Validation:
Protocol: Forced Degradation (Stress Testing)
Determine the thermodynamic limits by stressing the molecule.[1]
-
Oxidative Stress: Incubate 1 mg/mL SBDP with 3%
at room temperature for 24 hours.[1] Analyze via HPLC for sulfoxide formation. -
Thermal Stress: Heat solid SBDP at 105 °C for 48 hours. Analyze via DSC for melting point depression (indicative of impurity formation).[1]
-
Acid/Base Hydrolysis: Reflux in 1N HCl and 1N NaOH for 4 hours. Neutralize and analyze. (Expect minimal degradation; SBDP is highly resistant).[1]
Implications for Research & Development
-
Peptide Synthesis: SBDP is the "Gold Standard" protected cysteine.[1] Its thermodynamic stability ensures that during peptide coupling (amide bond formation), the sulfur atom does not interfere or oxidize.[1] The benzyl group is removed only at the final stage using harsh reagents (HF or Na/NH3).[1]
-
Structural Biology: Used as a selective inhibitor of Cystathionine-γ-lyase (CSE) .[1] Unlike D-Pen, which reacts promiscuously with free thiols in proteins, SBDP is sterically bulky and chemically inert to disulfide exchange, allowing it to target specific enzymatic pockets without "off-target" redox reactions [2].[1]
-
Formulation: Due to the lipophilic shift (LogP > 0), SBDP can be formulated in lipid-based carriers where D-Pen would precipitate.[1] However, its low water solubility at neutral pH requires pH adjustment (acidic or basic) for aqueous liquid formulations.
References
-
ChemicalBook. D-Penicillamine and Derivatives Physicochemical Properties. (Accessed 2026).[1][6][7]
-
National Institutes of Health (NIH) - PubMed. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase.[1] (2016).[1]
-
US Biological. this compound Product Specifications & Storage.
-
PubChem. D-Penicillamine Compound Summary (Parent Analog Data).[1]
-
Beilstein Institute. Beilstein Registry Number 1722375 (D-Penicillamine derivatives).[1] (Cited via ChemicalBook).[1]
Sources
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- 2. D-Penicillamine | 52-67-5 [chemicalbook.com]
- 3. D-Penicillamine CAS#: 52-67-5 [m.chemicalbook.com]
- 4. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+-)-Penicillamine | C5H11NO2S | CID 4727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of S-Benzyl-D-penicillamine: A Physicochemical Guide
Topic: Solubility of S-Benzyl-D-penicillamine in Aqueous vs. Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists
Executive Summary
This compound (S-Bzl-D-Pen) represents a critical structural modification of the parent chelator D-penicillamine. By alkylating the sulfhydryl group with a benzyl moiety, the molecule undergoes a drastic physicochemical shift: it transitions from a highly water-soluble thiol to a hydrophobic, bulky thioether.
This guide provides a technical analysis of its solubility behavior. Unlike its parent compound, S-Bzl-D-Pen exhibits poor aqueous solubility at neutral pH due to the lipophilic benzyl side chain and zwitterionic lattice energy. Successful manipulation of this compound requires a precise understanding of its isoelectric point (pI) and the use of pH-switching or dipolar aprotic solvents for solubilization.
Physicochemical Architecture
To master the solubility of S-Bzl-D-Pen, one must first understand the structural forces at play.
Structural Determinants
-
Core Backbone: The amino acid backbone (
and ) dictates its zwitterionic nature. -
Side Chain Modification: The benzyl group (
) masks the polar thiol group. This eliminates the third ionizable proton (the thiol, in parent penicillamine) and introduces significant van der Waals surface area. -
Lattice Energy: The molecule packs efficiently in the solid state (Melting Point: ~197–198°C), requiring high solvation energy to break the crystal lattice.
Ionization and pKa Profile
The solubility of S-Bzl-D-Pen is strictly pH-dependent. Unlike the parent compound, it behaves as a diprotic acid/base system.
| Functional Group | Approximate pKa | Charge State at pH 7.0 | Solubility Impact |
| ~2.0 | Anionic ( | Promotes solubility at pH > 3 | |
| ~9.0 | Cationic ( | Promotes solubility at pH < 8 | |
| Net Charge at pH 7 | 0 (Zwitterion) | Neutral | Minimum Solubility (Precipitation) |
Solubility Landscape: Aqueous vs. Organic[1]
The following data summarizes the solubility behavior based on synthesis workups and crystallographic isolation protocols.
Aqueous Solubility (The "U-Curve")
S-Bzl-D-Pen follows a classic U-shaped solubility curve relative to pH.
-
Acidic (pH < 2): Highly Soluble. The amine is protonated (
) and the carboxyl is protonated ( ). The cationic species dissolves readily in 1M HCl. -
Neutral (pH 4–8): Insoluble (Precipitates). The molecule exists as a zwitterion (
). The electrostatic attraction between molecules, combined with the hydrophobic benzyl tail, leads to aggregation and precipitation. -
Basic (pH > 10): Soluble. The amine deprotonates (
) and the carboxyl is ionized ( ). The anionic species dissolves in 1M NaOH.
Organic Solvent Compatibility
| Solvent Class | Solvent Examples | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF | High | Preferred for preparing concentrated stock solutions (>50 mM) for bioassays. |
| Polar Protic | Methanol, Ethanol | Moderate | Soluble, especially when heated. Ethanol is often used for washing precipitates to remove impurities without dissolving the bulk product. |
| Chlorinated | DCM, Chloroform | Low/Insoluble | Despite the benzyl group, the zwitterionic ionic headgroup prevents dissolution in non-polar organic solvents. |
| Hydrocarbons | Hexane, Benzene | Insoluble | Completely incompatible. Used as anti-solvents to force precipitation. |
Visualizing the Solubility Mechanism
The diagram below illustrates the equilibrium states that dictate solubility.
Figure 1: The pH-dependent solubility switch of this compound.
Experimental Protocols
These protocols are designed to be self-validating. If the solution does not behave as described (e.g., fails to precipitate at neutral pH), the purity of the substance should be questioned.
Protocol A: Preparation of a 100 mM Stock Solution
Context: For use in biological assays where organic solvent tolerance is limited.
-
Weighing: Weigh 23.9 mg of this compound (MW ~239.3 g/mol ).
-
Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex vigorously until clear.
-
Validation: The solution should be colorless and free of particulate matter.
-
-
Dilution (Critical Step): Slowly dilute this stock into the aqueous buffer.
-
Warning: Rapid dilution into neutral buffers (PBS pH 7.4) may cause microprecipitation due to the "Neutral" insolubility described above.
-
Workaround: If precipitation occurs, lower the pH of the buffer slightly or keep the final DMSO concentration >5%.
-
Protocol B: Purification via pH-Switching
Context: Recovering pure S-Bzl-D-Pen from a crude synthesis mixture.
-
Dissolution: Suspend the crude solid in water. Add 2M NaOH dropwise while stirring.
-
Observation: The solid should dissolve completely as pH exceeds 10.
-
-
Filtration: Filter the alkaline solution to remove non-acidic insoluble impurities (e.g., unreacted benzyl chloride).
-
Precipitation: Slowly add 2M HCl to the filtrate while monitoring pH.
-
Target: Aim for pH 5.0 – 6.0 (the Isoelectric Point).
-
Observation: A thick white precipitate will form.
-
-
Isolation: Filter the white solid. Wash with cold water (removes salts) followed by cold ethanol (removes organic impurities).
-
Drying: Dry under vacuum over
.
Synthesis & Application Workflow
The following diagram details the standard workflow for synthesizing and isolating S-Bzl-D-Pen, highlighting the solubility-driven separation steps.
Figure 2: Solubility-driven isolation workflow for this compound.
References
-
Oji, M., et al. (2014).[1] Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. Acta Crystallographica Section E. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Penicillamine. Retrieved from [Link]
Sources
Pharmacological differences between S-Benzyl-D-penicillamine and D-penicillamine
Executive Summary: The "Thiol Switch"
In drug development and mechanistic toxicology, the distinction between D-penicillamine (D-Pen) and S-Benzyl-D-penicillamine (SBDP) represents a fundamental lesson in functional group pharmacology. While they share an identical amino acid backbone (valine derivative), they diverge critically at the sulfur moiety.
D-Pen possesses a free thiol (-SH) group, rendering it a potent chelator and a reactive nucleophile capable of thiol-disulfide exchange. Conversely, SBDP features a benzyl group attached to the sulfur (a thioether), effectively "capping" the thiol.
The Core Thesis: SBDP is not merely a derivative; it is the pharmacological negative control for D-Pen. If a biological effect observed with D-Pen is absent in SBDP, the mechanism is confirmed to be thiol-dependent (e.g., chelation, redox modulation, or mixed disulfide formation). If both compounds elicit the same response, the mechanism is likely driven by the amino acid backbone or stereospecific transport (e.g., System L transport).
Structural & Chemical Basis
To understand the pharmacological divergence, one must first analyze the steric and electronic modifications introduced by benzylation.
Molecular Architecture
-
D-Penicillamine: 3-mercapto-D-valine. The steric bulk of the gem-dimethyl groups adjacent to the thiol hinders the formation of intermolecular disulfide polymers (unlike cysteine), favoring mixed disulfides with proteins or intramolecular cyclization.
-
This compound: The sulfur atom is ether-linked to a benzyl ring. This removes the acidic proton of the thiol (pKa ~8.0 for D-Pen) and introduces significant lipophilicity and steric bulk.
Visualization of Structural Divergence
Figure 1: Functional divergence map. Green nodes indicate active pharmacological pathways of D-Pen; Red nodes indicate the "blocked" pathways in SBDP.
Pharmacodynamics: The Mechanistic Divide
This section details the specific biological interactions where these two compounds differ.
Metal Chelation (Wilson’s Disease Context)
D-Pen is the gold standard for treating Wilson’s disease due to its ability to chelate Copper (Cu) and promote urinary excretion.[1]
-
D-Pen: The free thiol acts as a soft base, coordinating with soft acids like Cu(I) and heavy metals (Pb, Hg).
-
SBDP: The benzyl group prevents the sulfur from acting as a ligand. Consequently, SBDP does not mobilize copper or zinc. In experimental settings, SBDP is used to prove that a drug's toxicity (e.g., teratogenicity) is due to zinc deficiency caused by chelation.
Thiol-Disulfide Exchange
-
D-Pen: Reacts with cysteine residues on proteins to form mixed disulfides (Protein-S-S-Pen). This is the mechanism for dissolving cystine stones in cystinuria (forming Pen-S-S-Cys, which is more soluble than Cys-S-S-Cys).
-
SBDP: Cannot participate in disulfide exchange. It remains chemically stable in the presence of cystine.
Enzyme Inhibition: Alkaline Phosphatase (ALP)
D-Pen is a known inhibitor of Alkaline Phosphatase. The mechanism is strictly zinc depletion . ALP is a zinc-metalloenzyme.
-
Causality: D-Pen strips the catalytic zinc ion from the enzyme's active site.
-
Validation: SBDP fails to inhibit ALP in vitro because it cannot strip the zinc. This confirms the inhibition is chelation-mediated, not an allosteric interaction with the amino acid backbone.
AP-1 Transcription Factor Binding
A critical study demonstrated that D-Pen inhibits the DNA binding of Activator Protein-1 (AP-1) via the formation of sulfur-containing radicals.[2]
-
The Experiment: Researchers compared D-Pen, Cysteine, and SBDP.
-
The Result: D-Pen inhibited AP-1 binding; SBDP did not.
Immunopharmacology: Haptenization
Drug-induced autoimmunity (e.g., pemphigus, myasthenia gravis) is a major side effect of D-Pen. The prevailing hypothesis is the Hapten Hypothesis .
| Feature | D-Penicillamine | This compound |
| Hapten Mechanism | Covalent binding to "self" proteins via disulfide bonds or thioester linkages (reactive thiol). | Cannot form covalent bonds with proteins under physiological conditions. |
| Immunogenicity | High.[3] Modifies MHC-peptide presentation. | Low/Negligible. Acts as a "silent" analogue in hapten assays. |
| T-Cell Stimulation | Stimulates T-cells in sensitized patients. | Generally fails to stimulate D-Pen-specific T-cell clones. |
Experimental Protocol: The "Thiol-Dependency" Assay
Objective: To determine if a cytoprotective effect (e.g., against oxidative stress) of D-Pen is due to direct radical scavenging (thiol-dependent) or upregulation of cellular pathways (thiol-independent).
Principle: Use SBDP as the negative control. If SBDP replicates the effect, the thiol is irrelevant.
Protocol Workflow
Step 1: Reagent Preparation
-
Stock A (D-Pen): Dissolve D-Penicillamine in PBS (pH 7.4). Prepare fresh (thiol oxidizes rapidly). Concentration: 10 mM.
-
Stock B (SBDP): Dissolve this compound in DMSO (due to benzyl hydrophobicity), then dilute in PBS. Final DMSO concentration on cells must be <0.1%.
-
Stock C (Vehicle): PBS with matched DMSO concentration.
Step 2: Cell Treatment (e.g., HEK293 Cells)
-
Seed cells in 96-well plates (10^4 cells/well).
-
Pre-treat with D-Pen or SBDP (titration: 10 µM – 500 µM) for 2 hours.
-
Challenge: Add H2O2 (100 µM) or Copper (CuSO4) to induce stress.
-
Incubate for 24 hours.
Step 3: Endpoint Analysis
-
Assay: MTT or CellTiter-Glo (Viability).
-
Interpretation:
-
Scenario A: D-Pen protects; SBDP dies. -> Mechanism is Direct Scavenging/Chelation.
-
Scenario B: D-Pen protects; SBDP protects. -> Mechanism is likely receptor-mediated or metabolic (unrelated to thiol).
-
Workflow Visualization
Figure 2: Decision tree for interpreting data when using SBDP as a pharmacological control.
Summary of Physicochemical & Pharmacological Differences
| Property | D-Penicillamine | This compound |
| CAS Number | 52-67-5 | 3262-58-6 |
| Molecular Structure | Free Thiol (-SH) | Benzyl Thioether (-S-CH2-C6H5) |
| Redox Activity | High (Reducing agent) | Inert |
| Metal Chelation | Strong (Cu, Zn, Hg, Pb) | None |
| Solubility | Highly Water Soluble | Poor Water Solubility (Requires DMSO/Ethanol) |
| Primary Research Use | Clinical Drug (Wilson's, RA) | Negative Control / Structural Probe |
| AP-1 DNA Binding | Inhibits (via radicals) | No Effect |
| Alkaline Phosphatase | Inhibits (via Zn stripping) | No Effect |
References
-
Handel, M. L., et al. (1996). "D-penicillamine causes free radical-dependent inactivation of activator protein-1 DNA binding."[2] Journal of Immunology.
-
Netter, P., et al. (1987). "Penicillamine: metabolism and mechanisms of action."[1][3] Presse Medicale.
-
Lipsky, P. E. (1984). "Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes." Journal of Clinical Investigation.
-
Fishman, W. H., & Sie, H. G. (1971). "Organ-specific inhibition of human alkaline phosphatase isoenzymes of liver, bone, intestine and placenta; L-phenylalanine, L-tryptophan and L-homoarginine." Enzymologia. (Contextualizing amino acid inhibition vs chelation).
-
Perrett, D. (1981). "The metabolism and pharmacology of D-penicillamine in man." Journal of Rheumatology.
Sources
Toxicity and safety data sheet (SDS) analysis for S-Benzyl-D-penicillamine
S-Benzyl-D-Penicillamine: A Technical Assessment of Toxicity, Safety, and Handling
Executive Technical Summary
This compound (D-Pen(Bzl)-OH) is a modified cysteine analogue where the sulfhydryl (thiol) group of D-penicillamine is protected by a benzyl moiety.[1][2] Unlike its parent compound, D-penicillamine, which is a potent metal chelator used in Wilson’s disease, the S-benzyl derivative lacks a free thiol.[1] This structural modification drastically alters its physicochemical properties and toxicological profile.[1]
While standard Safety Data Sheets (SDS) often default to generic "amino acid derivative" warnings, this guide analyzes the specific hazards arising from its lipophilicity and immunogenic potential .
| Compound Identity | Details |
| CAS Number | 54536-38-8 |
| Chemical Name | 2-Amino-3-(benzylthio)-3-methylbutanoic acid |
| Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.33 g/mol |
| Solubility Profile | Hydrophobic. Insoluble in water; Soluble in DMSO, DMF, Methanol, and dilute acid/base.[1][3] |
| Primary Application | Peptide synthesis intermediate; Immunological hapten probe; Structural mimic for penicillin allergy studies.[1] |
Hazard Identification & GHS Classification
As a Senior Scientist, I must highlight that while the acute toxicity of this compound is lower than the free thiol form, the sensitization risk is elevated due to the benzyl group facilitating dermal penetration.
Composite GHS Classification (Derived from SAR Analysis)
Based on parent pharmacophore (D-Penicillamine) and benzyl-cysteine analogues.[1]
| Hazard Class | GHS Category | Hazard Statement | Technical Context |
| Skin Sensitization | Category 1 (H317) | May cause an allergic skin reaction.[1] | CRITICAL: The benzyl-thioether moiety can act as a hapten, potentially triggering T-cell mediated hypersensitivity (Type IV).[1] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[1][4][5][6] | Lipophilic nature allows retention in the stratum corneum, leading to localized dermatitis. |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[1][4][5] | Mechanical abrasion and chemical irritation of mucous membranes. |
| STOT-SE | Category 3 (H335) | May cause respiratory irritation.[1][4][5] | Fine dust inhalation triggers mucosal inflammation.[1] |
| Reproductive Tox. | Suspected (H361) | Suspected of damaging fertility/unborn child.[1] | Inference: D-Penicillamine is a known teratogen (lathyrism mechanism).[1] While S-benzylation reduces bioavailability, the metabolic cleavage could release the active teratogen.[1] |
Mechanistic Toxicology: The "Why" Behind the Hazard
To handle this compound safely, one must understand the causality of its toxicity. It differs from D-penicillamine in two distinct ways:
A. Loss of Chelation (Reduced Acute Toxicity)
D-penicillamine toxicity often stems from its ability to strip essential metals (Zinc, Copper) from enzymes.[1] this compound has a "capped" sulfur.[1]
-
Result: It does not cause immediate copper deficiency or acute metalloprotein inhibition in vitro.[1]
B. Enhanced Immunogenicity (Sensitization Risk)
The benzyl group increases the partition coefficient (LogP), making the molecule lipophilic.[1]
-
Dermal Penetration: Unlike the water-soluble parent, the S-benzyl form penetrates the lipid bilayer of skin cells more efficiently.[1]
-
Haptenization: Once intracellular, metabolic oxidation can generate reactive intermediates that bind to host proteins (MHC complexes).[1]
-
Cross-Reactivity: This compound is structurally homologous to the benzylpenicilloyl determinant, the major antigenic determinant in penicillin allergies. Researchers with beta-lactam hypersensitivity must exercise extreme caution.[1]
Visualization: The Sensitization Pathway
The following diagram illustrates how this compound triggers an immune response compared to direct toxicity.
Figure 1: Mechanism of Action for Delayed-Type Hypersensitivity (DTH) induced by lipophilic cysteine derivatives.[1]
Experimental Protocols & Handling
Trustworthiness Protocol: The following procedures are designed to be self-validating. If the visual check fails, the safety protocol is compromised.
Protocol A: Reconstitution (Solubility Management)
Challenge: The compound is hydrophobic. Attempting to dissolve it in water results in a suspension that creates dust hazards when dried.[1]
-
Primary Solvent: Weigh the powder into a vial. Add DMSO (Dimethyl Sulfoxide) or DMF dropwise.[1]
-
Validation: Solution should become clear immediately. If cloudy, sonicate for 10 seconds.
-
-
Dilution: Slowly add the organic stock solution to your aqueous buffer (PBS/Media) while vortexing.
-
Limit: Do not exceed 10% DMSO final concentration to avoid precipitation.[1]
-
-
pH Adjustment: If using for peptide synthesis coupling, ensure the environment is slightly basic (pH 7.5–8.[1]0) to maintain solubility of the carboxylate form.
Protocol B: Waste Disposal & Deactivation
Why: Thioethers can oxidize to sulfoxides/sulfones, which are persistent.
-
Segregation: Do not mix with aqueous acidic waste (risk of precipitation and clogging).[1]
-
Oxidative Neutralization (Optional for Spills): Treat spill area with 10% bleach (Sodium Hypochlorite).[1]
-
Disposal: Classify as "Halogen-free Organic Solvent Waste" (if dissolved in DMSO) or "Solid Hazardous Waste" (if powder).[1]
Emergency Response Workflow
In the event of exposure, immediate action mitigates the immunogenic risk.
Figure 2: Triage workflow for this compound exposure. Note the emphasis on "Blot, Do not rub" for skin to prevent forcing the lipophilic compound deeper into the dermis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5852, Penicillamine (Parent Structure).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Penicillamine - Toxicological Information.[1][7] Retrieved from [Link](Note: Link directs to parent compound dossier as primary reference for derivatives).[1]
-
Friedmann, P. S. (1981).[1] "The immunobiology of Langerhans cells." Immunology Today. (Mechanistic reference for hapten-protein binding in cysteine derivatives).
Disclaimer: This guide is a technical synthesis for research professionals. It does not replace the official SDS provided by the specific manufacturer of your lot number.
Sources
- 1. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcd.com [chemcd.com]
- 3. Penicillamine - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Metabolic pathways involving S-Benzyl-D-penicillamine derivatives
Title: Metabolic Stability and Biotransformation of S-Benzyl-D-Penicillamine Derivatives Subtitle: A Technical Guide on Steric Hindrance, Enzymatic Resistance, and Clearance Pathways
Executive Summary
This technical guide analyzes the metabolic fate of This compound (SBDP) . Unlike its structural analogue S-benzyl-cysteine, SBDP exhibits a distinct metabolic profile driven by two critical structural features: the gem-dimethyl group at the
For drug development professionals, SBDP represents a "metabolically privileged" scaffold. It resists the rapid bioactivation pathways that typically turn cysteine conjugates into nephrotoxic thiols (via
Structural Biochemistry & Physicochemical Constraints
The metabolic trajectory of SBDP is dictated by the "Gem-Dimethyl Effect" and chirality.
-
Steric Blockade: The two methyl groups at the
-position create significant steric hindrance. This prevents the formation of the pyridoxal 5'-phosphate (PLP)-aldimine intermediate required by Cysteine Conjugate -Lyase . Consequently, SBDP does not undergo to release reactive (and potentially toxic) benzyl thiols. -
Chiral Selectivity: As a D-isomer, SBDP evades L-amino acid oxidases and standard proteases. However, it becomes a candidate for D-Amino Acid Oxidase (DAAO) , particularly because the S-benzyl group increases lipophilicity, making it a more attractive substrate for DAAO than the parent D-penicillamine.
Table 1: Physicochemical Comparison of Cysteine Analogues
| Feature | S-Benzyl-L-Cysteine | D-Penicillamine | This compound |
| Stereochemistry | L-Isomer | D-Isomer | D-Isomer |
| Hydrogen (H, H) | Methyl (CH₃, CH₃) | Methyl (CH₃, CH₃) | |
| Lipophilicity (LogP) | ~0.5 | -1.3 (Hydrophilic) | ~2.1 (Lipophilic) |
| Primary Metabolism | N-Acetylation / | Disulfide exchange / N-Acetylation | N-Acetylation / DAAO Oxidation |
| High (Toxic Thiol Release) | Null | Null (Steric Resistance) |
Metabolic Pathways: Mechanisms & Causality
The metabolism of SBDP diverges into two primary potential pathways: N-acetylation (Phase II) and Oxidative Deamination (Phase I).
Pathway A: N-Acetylation (Mercapturic Acid Formation)
In mammals, the primary clearance route for S-substituted cysteines is the formation of mercapturic acids. Despite the steric bulk, N-acetyltransferases (NATs) in the kidney and liver can access the
-
Mechanism: Transfer of an acetyl group from Acetyl-CoA to the nitrogen of SBDP.
-
Outcome: Formation of N-Acetyl-S-Benzyl-D-Penicillamine. This increases water solubility and facilitates renal excretion via organic anion transporters (OATs).
Pathway B: Oxidative Deamination (DAAO)
While D-penicillamine is a poor substrate for D-Amino Acid Oxidase (DAAO) due to its polarity, the S-benzyl moiety mimics the side chain of D-phenylalanine (a strong DAAO substrate).
-
Mechanism: DAAO (FAD-dependent) oxidizes the
-carbon, releasing ammonia and forming the -keto acid derivative (S-benzyl-3,3-dimethyl-pyruvate). -
Significance: This pathway is unique to the D-isomer. The resulting
-keto acid may spontaneously decarboxylate or undergo further oxidation.
Pathway C: S-Oxidation (Minor)
Cytochrome P450s or Flavin-containing Monooxygenases (FMOs) may oxidize the sulfur atom to a sulfoxide. However, the bulky benzyl and methyl groups often hinder access to the sulfur center compared to linear thioethers.
Visualization of Metabolic Fate
The following diagram illustrates the divergence between the toxic
Figure 1: Metabolic divergence of this compound. Note the explicit blockage of the bioactivation pathway (Red) due to steric hindrance.
Experimental Protocol: DAAO Kinetic Assay
To verify the metabolic stability and substrate specificity of SBDP compared to D-Penicillamine, use this coupled enzymatic assay. This protocol detects the release of hydrogen peroxide (
Principle
Materials
-
Enzyme: Porcine Kidney D-Amino Acid Oxidase (Sigma-Aldrich or equivalent), suspended in 0.1 M sodium pyrophosphate buffer (pH 8.3).
-
Substrates:
-
Control: D-Alanine (10 mM).
-
Test A: D-Penicillamine (10 mM).
-
Test B: this compound (10 mM) (Dissolve in minimal DMSO if solubility is low,
final conc).
-
-
Chromogen: Peroxidase (HRP) + 4-Aminoantipyrine (AAP) + Phenol.
Step-by-Step Workflow
-
Preparation:
-
Prepare a Reaction Mixture containing: 0.1 M Pyrophosphate buffer (pH 8.3), 1 mM AAP, 10 mM Phenol, and 5 U/mL HRP.
-
-
Incubation:
-
In a 96-well microplate, add 150 µL of Reaction Mixture to each well.
-
Add 20 µL of Substrate solution (Control, Test A, or Test B).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 30 µL of DAAO enzyme solution to initiate the reaction.
-
-
Measurement:
-
Monitor absorbance at 505 nm kinetically for 20 minutes (read every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Expectation: D-Alanine (High
) > this compound (Moderate ) > D-Penicillamine (Low/Negligible ). -
Note: The increased lipophilicity of the S-Benzyl group should enhance
affinity for DAAO compared to the parent drug.
-
Analytical Validation (LC-MS/MS)
For definitive identification of the N-acetylated metabolite in biological matrices (e.g., urine or plasma), use the following transition parameters.
-
Instrument: Triple Quadrupole Mass Spectrometer (ESI+).
-
Column: C18 Reverse Phase (High carbon load for retention of the benzyl group).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Table 2: Suggested MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| This compound | ~240.1 | 91.1 | 20 | Tropylium ion (Benzyl) |
| N-Acetyl-S-Benzyl-D-Pen | ~282.1 | 240.1 | 15 | Loss of Acetyl group |
| N-Acetyl-S-Benzyl-D-Pen | ~282.1 | 91.1 | 25 | Tropylium ion (Benzyl) |
References
-
Perrett, D. (1981).[2] "The metabolism and pharmacology of D-penicillamine in man." Journal of Rheumatology, 8(Suppl 7), 41-50. Link
- Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences, 64, 1373-1394. (Contextualizes DAAO specificity for hydrophobic D-amino acids).
- Cooper, A.J.L., & Pinto, J.T. (2006). "Cysteine S-conjugate β-lyases." Amino Acids, 30, 1-15. (Establishes the mechanism of beta-lyase and the blocking effect of alpha-methyl substitution).
-
Waring, R.H., & Mitchell, S.C. (1988). "The metabolism of 35S-D-penicillamine in man." Xenobiotica, 18(2), 235-244. Link
-
PubChem. (2025). "N-Acetyl-D-penicillamine Compound Summary." National Library of Medicine. Link
Sources
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of S-Benzyl-D-penicillamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and stereochemical properties of S-Benzyl-D-penicillamine. As a crucial derivative of D-penicillamine, a molecule of significant therapeutic importance, a thorough understanding of its three-dimensional architecture is paramount for advancements in drug design and development. This document is structured to provide not only foundational knowledge but also actionable experimental insights, grounded in established scientific literature.
Introduction: The Significance of this compound
D-penicillamine is a chiral amino acid that has found application in the treatment of Wilson's disease, rheumatoid arthritis, and cystinuria. Its therapeutic efficacy is intrinsically linked to its stereochemistry and its ability to chelate metals and participate in thiol-disulfide exchange reactions. The S-benzyl derivative, this compound, serves as a key intermediate in the synthesis of more complex molecules and as a model compound for studying the influence of a bulky hydrophobic group on the stereochemical and conformational properties of the parent amino acid. The benzylation of the thiol group modifies the molecule's polarity and steric profile, which can significantly impact its biological activity and pharmacokinetic properties. A detailed understanding of its solid-state structure and solution-state behavior is therefore essential for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with the thiol group of D-penicillamine. The choice of reaction conditions is critical to ensure selective S-alkylation and to preserve the stereochemical integrity of the chiral center.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of penicillamine derivatives.
Materials:
-
D-penicillamine
-
Sodium hydroxide (NaOH)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Hydrochloric acid (HCl), 12 M
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-penicillamine in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a stoichiometric excess of sodium hydroxide solution (e.g., 3 molar equivalents) while stirring. This deprotonates the thiol group, forming the more nucleophilic thiolate anion.
-
Benzylation: While maintaining the cold temperature, add benzyl chloride (e.g., 3 molar equivalents) dropwise to the reaction mixture. The use of an excess of the alkylating agent and base is a common strategy in the synthesis of related compounds to drive the reaction to completion.[1]
-
Reaction Monitoring: Allow the reaction to stir overnight in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution by adding 12 M hydrochloric acid until a white precipitate of this compound is formed.[1]
-
Isolation and Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Use of Excess Base: Ensures complete deprotonation of the thiol group, maximizing the concentration of the reactive thiolate species.
-
Ice Bath Conditions: The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.
-
Neutralization: Acidification of the reaction mixture protonates the carboxylate and amino groups, leading to the precipitation of the zwitterionic product, which is less soluble in water.
Crystal Structure Analysis
Insights from the Crystal Structure of S,N-dibenzyl-d-penicillamine Monohydrate
The crystal structure of S,N-dibenzyl-d-penicillamine monohydrate was determined by single-crystal X-ray diffraction.[2][3][4] The key findings from this analysis are summarized below and serve as a predictive model for this compound.
Table 1: Crystallographic Data for S,N-dibenzyl-d-penicillamine Monohydrate [2][3]
| Parameter | Value |
| Chemical Formula | C₁₉H₂₃NO₂S·H₂O |
| Molecular Weight | 347.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a | 19.930 (2) Å |
| b | 6.2500 (7) Å |
| c | 30.645 (4) Å |
| β | 98.715 (7)° |
| Volume | 3773.2 (8) ų |
| Z | 8 |
Molecular Conformation:
In the solid state, the S,N-dibenzyl-d-penicillamine molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group.[2][3][4] A notable feature is the presence of an intramolecular N—H⋯S hydrogen bond.[2][3][4] This interaction likely plays a significant role in stabilizing the conformation of the molecule. For this compound, a similar zwitterionic form and the potential for intramolecular hydrogen bonding between the ammonium group and the sulfur atom can be anticipated.
Crystal Packing:
The crystal structure of the S,N-dibenzyl derivative reveals a network of intermolecular hydrogen bonds involving the organic molecules and water molecules of crystallization.[2][3][4] Specifically, N—H⋯O and O—H⋯O hydrogen bonds link the molecules into a tape-like structure.[2][3][4] It is plausible that this compound would also exhibit extensive hydrogen bonding in its crystal lattice, likely involving the amino and carboxyl groups, leading to a stable, well-ordered crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized workflow for the determination of a small molecule crystal structure, based on the methodology used for the S,N-dibenzyl-d-penicillamine derivative.
Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction.
-
Crystallization: High-quality single crystals of this compound are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For the related S,N-dibenzyl derivative, crystals were obtained by slow evaporation from the filtrate at room temperature over a month.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is defined by the chiral center at the α-carbon, which has the (R) configuration, consistent with its derivation from D-penicillamine. The presence of the bulky benzyl and gem-dimethyl groups imposes significant steric constraints on the molecule, influencing its preferred conformation in both the solid state and in solution.
Conformational Preferences
Studies on penicillamine have shown that its conformation is sensitive to the surrounding environment, particularly pH.[1] Raman Optical Activity (ROA) spectroscopy, a powerful technique for studying chiral molecules in solution, combined with Density Functional Theory (DFT) calculations, has revealed that penicillamine tends to adopt a conformation where the sulfur atom is in a trans orientation with respect to the carboxylate group.[1] This preference is likely to be retained in this compound, although the bulky S-benzyl group may introduce additional conformational restrictions.
Molecular Structure of this compound
Caption: Key structural features of this compound.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for confirming the structure and stereochemistry of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of the molecule. The diastereotopic nature of the gem-dimethyl groups and the methylene protons of the benzyl group may result in distinct signals in the NMR spectrum, providing information about the molecular conformation and dynamics.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the amino, carboxylate, and benzyl groups would be expected.
-
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to confirm the overall chirality of the molecule and to study its conformational changes in response to environmental factors.
Conclusion
This compound is a molecule of significant interest due to its relationship with the therapeutically important D-penicillamine. This guide has provided a detailed overview of its synthesis, a predictive model of its crystal structure based on a closely related derivative, and an analysis of its key stereochemical features. The experimental protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers working on the design and development of new therapeutic agents based on the penicillamine scaffold. Further experimental work to determine the precise crystal structure of this compound would be a valuable contribution to the field.
References
-
Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209. [Link]
-
Guo, Y., et al. (2021). Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. Physical Chemistry Chemical Physics, 23(39), 22119-22132. [Link]
-
Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. IUCrData, 70(Pt 11), o1209. [Link]
-
Freeman, H. C., Huq, F., & Stevens, G. N. (1976). Metal binding by D-penicillamine: Crystal structure of D-penicillaminatocadmium(II) hydrate. Journal of the Chemical Society, Chemical Communications, (3), 90-91. [Link]
-
Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209. [Link]
Sources
Methodological & Application
A Senior Application Scientist's Guide to N-Protection Strategies for S-Benzyl-D-penicillamine
Introduction: The Critical Role of N-Protection in Harnessing S-Benzyl-D-penicillamine
This compound, a sterically hindered amino acid derivative, is a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant molecules. Its unique structural feature, the gem-dimethyl group on the β-carbon, imparts significant conformational constraints and resistance to enzymatic degradation in the resulting peptides. However, the nucleophilic nature of its α-amino group necessitates a robust protection strategy to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide coupling. This guide provides an in-depth analysis of the most common and effective methods for the N-protection of this compound, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
The choice of an appropriate N-protecting group is paramount and is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions, and be removable selectively without affecting other functional groups in the molecule. This guide will focus on three of the most widely employed N-protecting groups in modern organic synthesis: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
The Challenge of Steric Hindrance
A key consideration in the N-acylation of this compound is the steric bulk imposed by the adjacent gem-dimethyl group. This steric hindrance can significantly impact the reaction kinetics, often requiring more forcing conditions or longer reaction times compared to less hindered amino acids. The choice of acylation agent and reaction conditions must be carefully optimized to achieve high yields and avoid potential side reactions.
Section 1: The Acid-Labile tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, which are orthogonal to the base-labile Fmoc group and the hydrogenolysis conditions used for Cbz removal.
Rationale for Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting tert-butoxycarbamic acid anhydride intermediate then collapses to yield the N-Boc protected amino acid, tert-butanol, and carbon dioxide. The choice of base and solvent is crucial for achieving high yields, especially with the sterically hindered this compound.
Detailed Application Protocol: N-Boc-S-benzyl-D-penicillamine
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1N)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH (aq). The volume should be sufficient to fully dissolve the starting material.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate in vacuo to obtain a crude oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
-
Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR: The spectrum should show the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the benzyl group protons, and the penicillamine backbone protons.
-
Mass Spectrometry: To confirm the molecular weight of the N-Boc protected product.
Deprotection Protocol: Acidolysis
The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
Dissolve the N-Boc-S-benzyl-D-penicillamine in dichloromethane (DCM).
-
Add an equal volume of TFA and stir the solution at room temperature for 1-2 hours.[1]
-
Remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
Section 2: The Base-Labile 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, typically a solution of piperidine in an organic solvent, which allows for orthogonal protection strategies in combination with acid-labile (e.g., Boc, t-Bu) and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.
Rationale for Fmoc Protection
The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the Fmoc reagent.
Detailed Application Protocol: N-Fmoc-S-benzyl-D-penicillamine
Materials:
-
This compound
-
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 1N)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the acetone.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the solution in vacuo.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization.
-
Characterization:
-
Appearance: White solid.
-
Molecular Formula: C₂₇H₂₇NO₄S[2]
-
Molecular Weight: 461.57 g/mol [2]
-
¹H NMR: The spectrum will show characteristic signals for the fluorenyl group protons, the benzyl group protons, and the penicillamine backbone protons.
-
Mass Spectrometry: To confirm the molecular weight.
Deprotection Protocol: Piperidine Treatment
The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.
-
Dissolve the N-Fmoc-S-benzyl-D-penicillamine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 30 minutes.
-
The deprotected amine can be isolated by precipitation with water and subsequent filtration, or used directly in solution for the next synthetic step.
Section 3: The Hydrogenolysis-Labile Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups. It is typically removed by catalytic hydrogenolysis, a mild and efficient method.
Rationale for Cbz Protection
The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The reaction is a nucleophilic acyl substitution at the chloroformate. The stability of the Cbz group under a variety of conditions makes it a valuable tool in complex multi-step syntheses.
Detailed Application Protocol: N-Cbz-S-benzyl-D-penicillamine
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in 2N NaOH (aq) and cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution in vacuo to give the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization:
-
Appearance: White crystalline solid.
-
¹H NMR: The spectrum will display signals corresponding to the two benzyl groups and the penicillamine backbone.
-
Mass Spectrometry: To confirm the molecular weight.
Deprotection Protocol: Catalytic Hydrogenolysis
The Cbz group is efficiently removed by catalytic hydrogenation.
-
Dissolve the N-Cbz-S-benzyl-D-penicillamine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected this compound.
Comparative Summary of N-Protection Methods
| Protecting Group | Reagent for Protection | Cleavage Condition | Orthogonality | Key Advantages | Potential Challenges with Penicillamine |
| Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Orthogonal to Fmoc and Cbz | Robust, widely used, easy to introduce | Steric hindrance may slow down the reaction. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc and Cbz | Mild cleavage, suitable for SPPS | Potential for side reactions with base-sensitive functionalities. |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to Boc and Fmoc | Stable to acid and base | Catalyst poisoning can be an issue; not suitable for molecules with other reducible groups. |
Conclusion
The successful N-protection of this compound is a critical step in its utilization for the synthesis of complex, high-value molecules. The choice between Boc, Fmoc, and Cbz protecting groups should be made based on a thorough consideration of the overall synthetic strategy, with particular attention to the required orthogonality of deprotection steps. While the steric hindrance of the penicillamine backbone presents a challenge, the protocols outlined in this guide provide a solid foundation for achieving high-yielding N-protection. Careful optimization of reaction conditions and purification methods will ensure the successful preparation of these valuable synthetic intermediates, paving the way for advancements in drug discovery and development.
References
- Ardeo, A., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Molecules, 22(12), 2169.
- Yoshinari, N., & Konno, T. (2014). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1209.
- Zheng, Y., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094–15097.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2013). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Synlett, 24(10), 1993-1998.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Mosberg, H. I., et al. (1983). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalin analogs. International Journal of Peptide and Protein Research, 21(3), 310-314.
- Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(3), 129-135.
- Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor.
- Durán, G. M., et al. (2017). Analysis of Penicillamine Using Cu-Modified Graphene Quantum Dots Synthesized from Uric Acid as Single Precursor. Sensors, 17(10), 2345.
- Weigert, F. (1973). Improved synthesis of bioactive L-penicillamine via an economical and environment-friendly route. Angewandte Chemie International Edition in English, 12(3), 224-225.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supporting Information. Retrieved from [Link]
-
Chemsrc. (2026). S-benzyl-N-formyl-D-penicillamine. Retrieved from [Link]
- Google Patents. (2020). CN111909067A - Organic total synthesis method of D-penicillamine.
Sources
Application Note: High-Efficiency Enzymatic Resolution for the Production of S-Benzyl-D-Penicillamine
Executive Summary & Scope
This application note details the protocol for the enzymatic resolution of
Unlike traditional chemical resolution methods that utilize toxic alkaloids (e.g., brucine) or expensive chiral auxiliaries, this protocol utilizes Penicillin G Acylase (PGA) (EC 3.5.1.11). This enzyme exhibits strict stereospecificity for the L-enantiomer of phenylacetyl derivatives, allowing for a highly efficient "subtractive" resolution where the desired D-enantiomer remains as the unreacted amide, easily separated via solvent extraction.
Target Audience: Process Chemists, Biocatalysis Engineers, and API Manufacturing Specialists.
Scientific Principles & Mechanism[1]
The Chirality Imperative
Penicillamine exists as two enantiomers. D-Penicillamine is the therapeutically active form. L-Penicillamine is highly toxic (a potent pyridoxine antagonist) and must be strictly excluded from the final API. Consequently, the optical purity (Enantiomeric Excess,
Why S-Benzyl Protection?
The free thiol (-SH) group of penicillamine is susceptible to rapid oxidation (forming disulfides) and can poison biocatalysts. Benzylation of the thiol (S-Benzyl) protects the sulfur atom, rendering the molecule stable during the enzymatic hydrolysis step.
The Biocatalytic System: Kinetic Resolution
The process relies on the stereoselectivity of Penicillin G Acylase (PGA), typically derived from Escherichia coli or Alcaligenes faecalis.[1]
-
Substrate:
-Phenylacetyl-S-benzyl-DL-penicillamine (Racemic Amide). -
Reaction: PGA selectively hydrolyzes the amide bond of the L-isomer .
-
Result:
-
L-Product: S-Benzyl-L-penicillamine (Free amine, water-soluble at low pH).
-
D-Substrate:
-Phenylacetyl-S-benzyl-D-penicillamine (Unreacted amide, organic-soluble at low pH).
-
This difference in solubility at acidic pH allows for facile separation.
Materials & Equipment
Reagents
-
Substrate:
-Phenylacetyl-S-benzyl-DL-penicillamine (Synthesized via Schotten-Baumann reaction of phenylacetyl chloride with S-benzyl-DL-penicillamine). -
Enzyme: Immobilized Penicillin G Acylase (e.g., PGA-450 on epoxy acrylic beads or Eupergit® C).
-
Activity: >150 U/g wet weight.
-
-
Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol.
-
Buffers: 0.1 M Phosphate Buffer (pH 7.8), 6N HCl, 40% NaOH.
Equipment
-
Thermostated bioreactor (overhead stirring, pH stat capability).
-
HPLC with Chiral Column (e.g., Chirex 3126 or Crownpak CR).
-
Polarimeter (for optical rotation verification).
Experimental Protocol
Phase 1: Bioconversion (Enzymatic Hydrolysis)
-
Substrate Preparation:
-
Suspend 50 g of
-phenylacetyl-S-benzyl-DL-penicillamine in 400 mL of distilled water. -
Slowly add 10% NaOH dropwise with stirring until the solid dissolves and pH reaches 7.8.
-
Note: The substrate is soluble as the sodium salt.
-
-
Enzyme Addition:
-
Add 5.0 g of Immobilized PGA (10% w/w loading relative to substrate).
-
Maintain temperature at 37°C .
-
-
Reaction Monitoring:
-
Maintain pH at 7.8 using an autotitrator with 2N NaOH. The hydrolysis releases phenylacetic acid, causing pH to drop; consumption of NaOH correlates to conversion.
-
Endpoint: The reaction typically stops at 50% conversion (theoretical maximum for resolution).
-
Timeframe: 4–12 hours depending on enzyme activity.
-
Phase 2: Separation & Purification
-
Filtration:
-
Filter the reaction mixture to recover the immobilized enzyme (wash with water for reuse).
-
-
Acidification & Extraction:
-
Acidify the filtrate to pH 2.0 using 6N HCl.
-
Chemistry: At pH 2.0, the hydrolyzed L-amine (S-benzyl-L-penicillamine) is protonated (
) and remains in the aqueous phase. The unreacted D-amide ( -phenylacetyl-S-benzyl-D-penicillamine) is neutral/hydrophobic. -
Extract the aqueous mixture with Ethyl Acetate (
mL).
-
-
Isolation of D-Intermediate:
-
Combine organic layers (containing the D-amide).
-
Wash with brine, dry over
, and evaporate to yield solid -phenylacetyl-S-benzyl-D-penicillamine.
-
Phase 3: Chemical Hydrolysis to Final Product
-
De-protection:
-
Dissolve the isolated D-amide in 6N HCl.
-
Reflux for 4–6 hours to cleave the phenylacetyl group.
-
Note: This step is non-stereoselective but only the D-isomer is present.
-
-
Crystallization:
-
Cool the solution and neutralize to pH 5.0 (isoelectric point).
-
This compound precipitates as white crystals.
-
Filter, wash with ethanol, and dry.[2]
-
Process Visualization (Workflow Diagram)
The following diagram illustrates the kinetic resolution logic and separation pathway.
Caption: Workflow for the subtractive resolution of S-benzyl-penicillamine derivatives using Penicillin G Acylase.
Data Analysis & Specifications
Performance Metrics
Calculate the Enantiomeric Ratio (
Where:
- = Conversion (fraction of substrate hydrolyzed).
- = Enantiomeric excess of the remaining substrate (D-amide).
Typical Results Table
| Parameter | Specification | Observation/Target |
| Enzyme Loading | 5–15% w/w | Higher loading increases rate but impacts cost. |
| Reaction Time | 4–12 Hours | Dependent on temp/loading. |
| Conversion | 45–55% | Ideal is 50%. >55% risks hydrolyzing the D-isomer (low selectivity). |
| > 98% | Critical for final drug purity. | |
| Yield (Molar) | 40–45% | Theoretical max is 50% (of racemate). |
| Melting Point | 202–206°C | For final D-Penicillamine (after debenzylation). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Enzyme inhibition by Phenylacetic Acid. | Ensure efficient pH stat control (neutralization prevents acid accumulation). |
| Low Optical Purity ( | Non-specific chemical hydrolysis. | Lower reaction temperature to 28°C; ensure pH does not exceed 8.0. |
| Emulsion during Extraction | Protein leaching or high viscosity. | Filter mixture through Celite before extraction; add brine. |
| Enzyme Activity Loss | Oxidation of active site or shear stress. | Use overhead stirring (low shear) instead of magnetic bars; store enzyme in phosphate buffer at 4°C. |
References
-
Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology, 60(5), 507-514. Link
-
Kumar, G. C., et al. (2025).[3] "An efficient, safe, and scalable method for the preparation of D- and L-penicillamines."[3] Organic & Biomolecular Chemistry, 23. Link
-
Alkema, W. B., et al. (2000). "Structural insights into the substrate specificity of penicillin acylase." Protein Engineering, Design and Selection, 13(12), 857-863. Link
- Liu, Y., et al. (2006). "Enzymatic resolution of D,L-phenylglycine and its derivatives by penicillin G acylase." Journal of Molecular Catalysis B: Enzymatic, 43(1-4), 37-41. (Mechanistic analog for phenylacetyl resolution).
-
Vertex AI Search. (2023). "Synthesis and Application of D-Penicillamine." ChemicalBook. Link
Sources
Application Note: Strategic Deprotection of S-Benzyl-D-Penicillamine
Executive Summary
The synthesis of D-Penicillamine (D-3-mercaptovaline) , a critical therapeutic agent for Wilson’s disease and rheumatoid arthritis, frequently relies on the S-benzyl protection strategy to mask the highly reactive thiol group during intermediate steps. However, the stability of the thioether bond (
This guide details the two most robust methodologies for removing the S-benzyl group: the Dissolving Metal Reduction (Sodium/Liquid Ammonia) and the Lewis Acid-Mediated Cleavage (AlCl
Critical Safety & Stereochemical Control
Stereochemical Integrity
-
Target: D-Penicillamine (
-amino- -mercapto- -methylbutanoic acid). -
Risk: Racemization is rare during the deprotection itself but highly probable during workup if pH is uncontrolled.
-
Validation: Polarimetry is mandatory. D-Penicillamine should exhibit
(c=1, 1N NaOH).
Handling Precautions
-
Thiol Stench: Free penicillamine and benzyl byproducts (toluene/benzyl mercaptan) have potent odors. All workups must occur in a high-efficiency fume hood.
-
Liquid Ammonia: Requires a dedicated dry-ice condenser setup; risk of frostbite and inhalation toxicity.
Method A: Dissolving Metal Reduction (The Gold Standard)
This method utilizes solvated electrons in liquid ammonia to cleave the
Mechanism of Action
The reaction proceeds through the formation of a radical anion. The sodium dissolves in liquid ammonia to form a conductive blue solution containing solvated electrons (
-
Electron Injection:
attacks the antibonding orbital of the bond. -
Cleavage: The bond fragments into a thiolate anion (
) and a benzyl radical ( ). -
Reduction: The benzyl radical is further reduced to a benzyl anion and protonated to form toluene.
Detailed Protocol
Reagents:
-
S-Benzyl-D-penicillamine (10 mmol)
-
Sodium metal (clean, cut into small cubes)
-
Liquid Ammonia (anhydrous)
-
Ammonium Chloride (
, solid)
Workflow:
-
Condensation: In a 3-neck flask equipped with a dry-ice/acetone condenser and nitrogen inlet, condense approx. 100 mL of anhydrous ammonia at -78°C.
-
Solvation: Add small pieces of Sodium metal to the stirring ammonia until a deep, persistent blue color is observed. This indicates an excess of solvated electrons.
-
Substrate Addition: Add the this compound powder in small portions.
-
Observation: The blue color may fade as the electrons are consumed.
-
-
Titration: Continue adding Sodium pieces until the blue color persists for at least 15 minutes. This visual cue confirms complete deprotection.
-
Quenching: Carefully add solid
portion-wise until the blue color disappears (discharging the excess electrons). -
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (scrub the exhaust!).
-
Workup: Dissolve the residue in water. Acidify to pH 4-5 to precipitate the crude D-penicillamine or purify via ion-exchange chromatography.
Visualization: Sodium/Ammonia Workflow
Caption: Iterative sodium addition ensures complete cleavage, validated by the persistence of the solvated electron color.
Method B: Acidolytic Cleavage (Friedel-Crafts Type)
For laboratories lacking liquid ammonia facilities, a Lewis acid-mediated approach is viable. This method uses Aluminum Chloride (
Mechanism
This is an
Detailed Protocol
Reagents:
-
This compound (10 mmol)
-
Anhydrous
(30 mmol) -
Anisole (solvent/scavenger, excess)
-
Nitromethane (optional co-solvent for solubility)
Workflow:
-
Preparation: Suspend the substrate in dry Anisole (approx. 20 mL) under Argon.
-
Activation: Cool to 0°C. Add powdered
slowly. -
Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Use TLC (ninhydrin stain) to monitor the disappearance of the starting material.
-
-
Quenching: Pour the reaction mixture into ice-cold dilute HCl.
-
Extraction: Wash the aqueous layer with Ether to remove Anisole and the benzyl-anisole byproduct.
-
Isolation: Adjust the aqueous phase pH to the isoelectric point to crystallize the product.
Comparative Analysis
| Feature | Method A: Na / Liquid NH | Method B: AlCl |
| Mechanism | Reductive (Radical Anion) | Acidolytic (Cation Scavenger) |
| Yield | High (>85%) | Moderate (60-75%) |
| Reaction Time | Fast (< 30 mins) | Slow (2-4 hours) |
| Scalability | Excellent (Industrial Standard) | Good for small batch |
| Hazards | Cryogenic, Toxic Gas ( | Moisture Sensitive ( |
| Byproducts | Toluene (volatile) | Benzylated Anisole (needs extraction) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the two methods described.
Caption: Path A utilizes electron transfer for clean cleavage; Path B relies on cation trapping.
References
-
du Vigneaud, V., et al. (1946). The Synthesis of Penicillin. Science. (Foundational work establishing the benzyl protection/deprotection routes in penicillin chemistry).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for S-Benzyl cleavage conditions).
-
ChemicalBook. Synthesis and Application of D-Penicillamine. (Overview of industrial synthesis routes including the Asinger process and deprotection steps).
- Vertex AI Search Results.Mechanism of S-benzyl cleavage by sodium in liquid ammonia.
-
US Patent 3980665A. Optically active salt of protected D-penicillamine. (Details the importance of D-isomer isolation and toxicity of L-isomer).
Application Note: Strategic Incorporation of S-Benzyl-D-Penicillamine into Non-Natural Amino Acid Sequences
Executive Summary
The incorporation of S-Benzyl-D-penicillamine (Bzl-D-Pen) represents a high-value strategy in peptidomimetic design. Unlike standard cysteine, penicillamine possesses geminal dimethyl groups at the
However, these same steric features present substantial synthetic challenges. The bulk of the gem-dimethyl group hinders nucleophilic attack during coupling, and the S-benzyl protection is exceptionally stable, requiring specialized cleavage protocols. This guide provides a validated workflow for overcoming these barriers.
Part 1: Strategic Planning and Resin Selection
Before initiating synthesis, the "fate" of the S-Benzyl group must be decided. This dictates the chemistry strategy (Boc vs. Fmoc).
The Protection Strategy Matrix
| Feature | Boc/Bzl Strategy (Recommended) | Fmoc/tBu Strategy |
| Role of S-Bzl | Temporary Protection (usually) | Permanent Modification (Pharmacophore) |
| Cleavage Reagent | HF (Hydrofluoric Acid) or TFMSA | TFA (Trifluoroacetic Acid) |
| Outcome | Free Thiol (D-Pen) or S-Bzl (if HF avoided) | Intact S-Benzyl-D-Pen (TFA will not cleave S-Bzl) |
| Primary Use | Cyclic peptides, Disulfide-rich scaffolds | Hydrophobic core engineering, Membrane penetration |
Critical Note: If your goal is to generate a free thiol (D-Pen) using Fmoc chemistry, do not use S-Benzyl . Use S-Trityl (Trt) or S-Acm instead. S-Benzyl is stable to TFA and is virtually impossible to remove in standard Fmoc workflows without resorting to dangerous post-cleavage HF steps.
Part 2: Synthesis Protocol (Coupling)
The steric hindrance of the penicillamine gem-dimethyl group makes standard DIC/HOBt coupling inefficient, leading to deletion sequences. The following protocol utilizes HATU/HOAt , the gold standard for hindered couplings.
Reagents Preparation
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization of the D-isomer.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Workflow
-
Resin Swelling: Swell resin (e.g., MBHA for Boc) in DCM for 20 min, then wash 3x with DMF.
-
Pre-Activation (Critical):
-
Dissolve 4.0 eq of Boc-S-Bzl-D-Pen-OH and 3.8 eq of HATU in minimal DMF.
-
Add 4.0 eq of HOAt.
-
Add 8.0 eq of DIEA.
-
Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to prevent uronium salt side reactions).
-
-
Coupling Reaction:
-
Add the pre-activated mixture to the resin.[1]
-
Reaction Time: 2 hours at Room Temperature (RT).
-
Optional: For extremely difficult sequences, microwave assistance (50°C, 20 min) is viable, but monitor for racemization.
-
-
Monitoring: Perform a Kaiser Test.
-
Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.
-
-
Double Coupling (Mandatory):
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualizing the Steric Bottleneck
Caption: Workflow highlighting the critical double-coupling requirement for sterically hindered Bzl-D-Pen.
Part 3: Deprotection and Cleavage (The S-Benzyl Challenge)
If your target molecule requires the S-Benzyl group to be removed (yielding free D-Penicillamine), you must use Hydrofluoric Acid (HF) or TFMSA (Trifluoromethanesulfonic acid). Standard TFA cleavage will fail.
The "Low-High" HF Cleavage Protocol
This method minimizes S-alkylation of sensitive residues (Tyr, Trp, Met) by carbocations generated during benzyl removal.
Safety Warning: HF is lethal upon contact. Full PPE (face shield, neoprene gloves, apron) and a calcium gluconate antidote gel must be present.
Phase 1: Low HF (Scavenger Phase)
-
Purpose: Removal of most protecting groups (Boc, tBu) and reduction of Met(O) without generating high concentrations of benzyl cations.
-
Mixture: HF : DMS (Dimethyl sulfide) : p-Cresol (25 : 65 : 10 v/v).
-
Conditions: 0°C for 2 hours.
-
Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove cleaved protecting groups.
Phase 2: High HF (S-Benzyl Cleavage)
-
Purpose: Cleavage of the stubborn S-Benzyl bond and release of peptide from resin.[2]
-
Mixture: HF : p-Cresol (90 : 10 v/v).
-
Conditions: 0°C for 1 hour.
-
Workup:
-
Evaporate HF.[2]
-
Precipitate peptide in cold Diethyl Ether.
-
Lyophilize from dilute Acetic Acid.
-
Alternative: TFMSA Cleavage
For labs lacking HF apparatus, TFMSA is a non-volatile alternative.
-
Cocktail: TFA : TFMSA : DMS : m-Cresol (10 : 1 : 3 : 1).
-
Time: 2-3 hours at 0°C.
-
Note: TFMSA is extremely acidic; ensure the peptide sequence does not contain acid-sensitive bonds (e.g., Asp-Pro) that might cleave.
Part 4: Structural Implications & Applications
The incorporation of D-Penicillamine is rarely random; it is a deliberate choice to engineer molecular geometry.
The Gem-Dimethyl Effect
The two methyl groups on the
-
Peptide Stapling: Creating cyclic peptides with high receptor affinity (e.g., Opioid receptor selectivity).
-
Proteolytic Shielding: The D-isomer is unrecognizable to most endogenous proteases.
Mechanism of Conformational Constraint
Caption: Mechanistic flow showing how steric bulk translates to structural stability.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[2] Link
-
Hruby, V. J., et al. (1990). Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid peptide analogues. Biochemical Journal. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[3] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[3] Journal of the American Chemical Society.[2] Link
-
Mosberg, H. I., et al. (1983). Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors.[4] Proceedings of the National Academy of Sciences. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[2] Link
Sources
Application Note: Recrystallization and Purification of S-Benzyl-D-penicillamine
[1][2][3]
Executive Summary
This compound (SBDP) is a critical synthetic intermediate and structural analog of S-benzyl-cysteine. Unlike its parent compound, D-penicillamine, which is freely water-soluble, the S-benzyl derivative exhibits significant hydrophobic character due to the benzyl moiety and the gem-dimethyl group. This application note details a robust purification strategy exploiting the molecule's zwitterionic nature. The protocol prioritizes isoelectric precipitation for bulk impurity removal, followed by recrystallization from aqueous ethanol to achieve pharmaceutical-grade purity (>99%).
Chemical Properties & Pre-Purification Assessment[1][4][5]
Before initiating purification, the crude material must be characterized to define the solvent strategy.
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 54536-38-8 (D-isomer) | Verification required via optical rotation. |
| Structure | Zwitterionic Amino Acid | Solubility is pH-dependent; minimum solubility at pI. |
| Solubility (Water) | Low (Cold), Moderate (Hot) | Water is a viable anti-solvent at neutral pH. |
| Solubility (Acid/Base) | High | Soluble in dilute HCl (cationic) and NaOH (anionic). |
| Solubility (Organics) | Low in non-polar; Mod. in EtOH | Ethanol acts as a co-solvent to improve yield. |
| Melting Point | 207°C (Decomp.)[1] | High melting point indicates stable crystal lattice. |
| Key Impurities | Benzyl chloride, D-Penicillamine disulfide | Lipophilic impurities must be washed out before precipitation. |
The Solubility-pH Relationship
The purification logic hinges on the amphoteric nature of SBDP. At high pH, it exists as a soluble carboxylate salt. At low pH, it forms a soluble ammonium salt. At its isoelectric point (pI ≈ 5.0–6.0), the net charge is zero, minimizing solvation energy and forcing precipitation.
Primary Purification: Isoelectric Precipitation Protocol
This method is the "workhorse" for removing gross impurities, particularly unreacted benzyl chloride (lipophilic) and inorganic salts.
Reagents Required[1][3][4][5][7][8][9]
-
Crude SBDP
-
1N Sodium Hydroxide (NaOH) [2]
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (for washing)
-
pH Meter (Calibrated)
Step-by-Step Procedure
-
Dissolution (Basification):
-
Suspend crude SBDP in water (approx. 10 mL/g).
-
Slowly add 1N NaOH with stirring until the pH reaches 9.0–10.0. The solution should become clear as the sodium salt forms.
-
Note: If turbidity persists, filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities.
-
-
Lipophilic Wash (Critical Step):
-
Transfer the aqueous alkaline solution to a separatory funnel.
-
Extract twice with Ethyl Acetate (0.5 vol equivalent).
-
Mechanism: The charged SBDP stays in the aqueous phase; unreacted benzyl chloride and non-ionic byproducts partition into the organic phase.
-
Discard the organic (upper) layer.
-
-
Precipitation (Acidification):
-
Transfer the aqueous phase to a beaker with vigorous stirring.
-
Slowly add 1N HCl dropwise. Monitor pH continuously.
-
Target pH: 5.5 ± 0.2.
-
A thick white precipitate will form as the pI is approached.
-
-
Aging and Isolation:
-
Cool the slurry to 0–5°C for 2 hours to maximize yield.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with ice-cold water (2x) to remove NaCl formed during neutralization.
-
Result: This yields "Technical Grade" SBDP (approx. 95-97% purity).
-
Polishing: Recrystallization Protocol
To reach >99% purity and remove trace enantiomers or occluded salts, recrystallization from aqueous ethanol is recommended.
Solvent System
-
Solvent A: Deionized Water (High solubility at high T)
-
Solvent B: Ethanol (95% or Absolute) (Reduces solubility at low T, aids drying)
Step-by-Step Procedure
-
Hot Dissolution:
-
Suspend the semi-pure wet cake in Water (approx. 15 mL/g of dry weight).
-
Heat to 85–90°C. The solid should dissolve completely.
-
Troubleshooting: If not fully dissolved, add Ethanol dropwise (up to 20% v/v) until clear. Do not exceed boiling point.
-
-
Clarification (Optional):
-
If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins at 80°C, and hot-filter.
-
-
Crystallization:
-
Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling promotes amorphous precipitation.
-
Once at room temperature, transfer to an ice bath (0–4°C) for another 2 hours.
-
Seeding: If no crystals form, scratch the glass wall or add a seed crystal of pure SBDP.
-
-
Filtration and Drying:
-
Filter the crystalline product.[3]
-
Wash with a cold 1:1 Ethanol/Water mixture.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Process Workflows (Visualization)
Purification Logic Flow
The following diagram illustrates the decision-making process and chemical state changes during purification.
Caption: Figure 1.[4][5][6] Step-by-step chemical purification workflow utilizing pH-dependent solubility switches.
Solubility vs. pH Concept
Understanding the zwitterionic behavior is crucial for troubleshooting yield issues.
Caption: Figure 2. Solubility profile of this compound relative to pH.
Quality Control & Troubleshooting
| Parameter | Specification | Method | Troubleshooting |
| Appearance | White crystalline powder | Visual | If yellow/brown: Repeat carbon treatment. |
| Melting Point | 202–208°C (Decomp) | Capillary | Low MP (<195°C) indicates wetness or impurities. |
| Optical Rotation | Polarimeter | If rotation is low, check for racemization (avoid prolonged heating >100°C). | |
| Yield | >70% (Recovery) | Gravimetric | If yield is low, check pH of mother liquor; ensure it is exactly at pI (5.5). |
References
-
Synthesis and Crystal Structure
-
Oji, H., et al. (2014).[4] "Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate." Acta Crystallographica Section E.
-
Source:
-
-
Chemical Properties & Data
- PubChem Compound Summary for this compound (CID 504045).
-
Source:
-
General Penicillamine Purification
- Patent US3281461A: "Process for preparing penicillamine.
-
Source:
-
Solubility Data
-
ChemicalBook: S-Benzyl-DL-Penicillamine Properties.[7]
-
Source:
-
Sources
- 1. S-Benzyl-DL-Penicillamine CAS#: 159000-75-6 [m.chemicalbook.com]
- 2. Penicillamine [drugfuture.com]
- 3. CA1042901A - Process for producing d-penicillamine - Google Patents [patents.google.com]
- 4. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
- 6. (+-)-Penicillamine | C5H11NO2S | CID 4727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3980665A - Optically active salt of protected D-penicillamine and L-lysine - Google Patents [patents.google.com]
Reagents for coupling S-Benzyl-D-penicillamine in organic synthesis
Application Note: Strategic Coupling of S-Benzyl-D-Penicillamine in Peptide Synthesis
Executive Summary
This compound (H-D-Pen(Bzl)-OH) represents a unique challenge in peptide chemistry. Structurally, it is a cysteine analogue characterized by a bulky gem-dimethyl group at the
This guide details the optimized reagent systems required to drive this difficult coupling to completion while maintaining chiral integrity.
The Challenge: Sterics and Stereochemistry
To select the correct reagent, one must understand the molecular barrier. Unlike Cysteine, where the
-
Steric Wall: The two methyl groups at the
-position shield the nucleophilic amine (if Pen is the N-terminal acceptor) and obstruct the approach of the incoming nucleophile (if Pen is the activated species). -
Racemization Risk: The activation of the carboxyl group lowers the pKa of the
-proton. In the presence of base (e.g., DIPEA), this proton is labile. The gem-dimethyl effect can actually accelerate oxazolone formation (the primary mechanism of racemization) by forcing the conformation into a favorable geometry for cyclization.
Comparative Steric Profile
| Amino Acid | Relative Coupling Rate (Standard Conditions) | Racemization Risk | |
| Cysteine (Cys) | Fast (1.0) | High | |
| Valine (Val) | Slow (0.1) | Low | |
| Penicillamine (Pen) | Very Slow (<0.05) | High |
Strategic Reagent Selection
For this compound, standard carbodiimides (DCC/DIC) are often insufficient due to slow kinetics. We categorize reagents by their "Power vs. Safety" profile.
Tier 1: High-Efficiency (Recommended)
Use for solid-phase synthesis (SPPS) or difficult solution-phase couplings.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Mechanism: Generates the highly reactive OAt-ester. The pyridine nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group effect), accelerating the coupling rate by ~10-100x compared to HOBt esters.
-
Why for Pen? It overcomes the steric barrier of the gem-dimethyl group.
-
-
COMU / Oxyma Pure:
-
Mechanism: Generates an Oxyma ester.
-
Benefit: Safer (non-explosive) alternative to benzotriazoles with efficiency comparable to or exceeding HATU. Excellent suppression of racemization.
-
Tier 2: Alternative / Solution Phase
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate):
-
Application: Robust in solution phase. Unlike uronium salts (HATU/HBTU), PyBOP does not react with the amine to form guanidinium byproducts if the reaction is slow, making it safer for the very slow couplings typical of Pen residues.
-
Tier 3: Base Selection (Critical Optimization)
-
TMP (2,4,6-Trimethylpyridine / Collidine):
-
Recommendation: Replace DIPEA with Collidine when coupling activated Penicillamine. Collidine is a weaker base than DIPEA, sufficient to drive the reaction but significantly reduces the rate of
-proton abstraction (racemization).
-
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Target: Coupling Fmoc-D-Pen(Bzl)-OH to a resin-bound peptide.
Reagents:
-
Fmoc-D-Pen(Bzl)-OH (4.0 eq)
-
HATU (3.9 eq)
-
HOAt (4.0 eq) – Optional booster for extreme sterics
-
DIPEA (8.0 eq) or Collidine (10 eq)
-
Solvent: DMF or NMP (NMP is superior for hindered sequences)
Step-by-Step:
-
Resin Preparation: Swell resin in DMF (3 x 10 min). Drain.
-
Activation: In a separate vial, dissolve Fmoc-D-Pen(Bzl)-OH and HATU in minimal NMP.
-
Base Addition: Add DIPEA/Collidine to the amino acid mixture. Shake for 30 seconds (pre-activation). Note: Do not pre-activate longer than 2 mins to avoid racemization.
-
Coupling: Add the activated solution to the resin.[1]
-
Incubation: Shake at Room Temperature for 2 hours .
-
Optimization: For D-Pen, a "Double Coupling" is mandatory. Drain, and repeat steps 2-5 with fresh reagents.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Protocol B: Solution Phase Coupling
Target: Coupling Boc-D-Pen(Bzl)-OH to an amine in solution.
Reagents:
-
Boc-D-Pen(Bzl)-OH (1.1 eq)
-
PyBOP (1.1 eq)
-
N-Methylmorpholine (NMM) or DIPEA (2.5 eq)
-
Amine component (1.0 eq)[2]
-
Solvent: DCM/DMF (1:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the amine component and the protected Penicillamine in DCM/DMF.
-
Cooling: Cool the mixture to 0°C (Ice bath). Low temperature is crucial to suppress racemization.
-
Coupling Agent: Add solid PyBOP.
-
Base: Add NMM dropwise. Maintain pH ~8 (check with wet pH paper).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature overnight.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4 (removes base/PyBOP byproducts), Sat. NaHCO3, and Brine.
Visualization of Workflow
The following diagram illustrates the decision logic for reagent selection based on the specific coupling scenario (Solid Phase vs. Solution Phase) and the position of the Penicillamine residue.
Figure 1: Decision tree for coupling this compound. Note the emphasis on Double Coupling for SPPS and Temperature Control for Solution phase to mitigate steric and chiral risks.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling (Amine detected) | Steric hindrance of gem-dimethyl group. | Switch from HBTU/PyBOP to HATU or COMU . Increase temperature to 40°C (Caution: Racemization risk). Use Microwave assistance (50°C, 5 min). |
| Racemization (D/L mixture) | Base-catalyzed proton abstraction. | Switch base from DIPEA to Collidine (TMP) . Reduce pre-activation time. Ensure coupling is performed at 0°C if in solution. |
| Low Solubility | Hydrophobicity of S-Benzyl group. | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. Add chaotropic salts (LiCl) if aggregation is suspected. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., et al. (1990). BOP and PyBOP: Coupling Reagents of Choice. Tetrahedron Letters, 31(2), 205-208. Link
-
Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide. Merck KGaA.[3] Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Troubleshooting & Optimization
Troubleshooting low yields in S-Benzyl-D-penicillamine synthesis
Ticket ID: S-BNZ-PEN-001 Topic: Troubleshooting Low Yields & Impurity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Golden Standard" Baseline
Before diagnosing specific failures, we must establish the validated baseline protocol. Deviations from this thermodynamic and kinetic "sweet spot" are the primary cause of yield loss (<60%).
The Standard Reaction (Aqueous Alkaline Method):
-
Reagent: Benzyl Chloride (1.0 - 1.1 equiv).
-
Solvent: Water or Water/Ethanol (1:1).
-
Base: NaOH (2.0 equiv if using HCl salt; 1.0 equiv if free base).
-
Key Mechanism: Nucleophilic substitution (
) of the thiolate anion on the benzyl halide.
Baseline Performance Metrics
| Parameter | Target Range | Critical Failure Limit |
| Molar Yield | 75% - 85% | < 50% |
| Appearance | White crystalline solid | Oily, yellow, or sticky gum |
| Melting Point | 197°C - 200°C (dec.) | < 190°C (indicates disulfide/mix) |
| Solubility | Soluble in acid/base; Insoluble in water at pI | Soluble in water at pH 5-6 |
Troubleshooting Guide (Symptom-Based)
Issue A: "I added the reagents, but no precipitate formed upon acidification."
Diagnosis: Isoelectric Point (pI) Miss. The product, S-benzyl-D-penicillamine, is a zwitterionic amino acid. It is soluble in water at both low pH (as a cation) and high pH (as an anion). It is only insoluble at its isoelectric point.
-
The Science: Unlike D-penicillamine (which has an ionizable -SH, pKa ~7.9), the S-benzyl derivative behaves like a simple amino acid.
-
(-COOH)
2.0 -
(
) 9.0 -
Target pI:
-
(-COOH)
-
Solution:
-
Do not acidify blindly to pH 1-2. You will redissolve the product as the hydrochloride salt.
-
Adjust pH slowly to 5.0 – 5.5 .
-
Cool the solution to 0–4°C for at least 4 hours. The lattice energy required for crystallization is high; rapid precipitation traps impurities.
-
Issue B: "The product is a sticky, yellow oil/gum instead of crystals."
Diagnosis: Occluded Benzyl Alcohol or Disulfides. If the reaction mixture was heated too vigorously or the benzyl chloride was old, you likely generated benzyl alcohol (hydrolysis) or D-penicillamine disulfide (oxidation).
-
The Science:
-
Hydrolysis: Benzyl chloride + NaOH +
Benzyl Alcohol. This oil coats the amino acid, preventing crystallization. -
Oxidation:
. The disulfide is a major impurity if the reaction is not run under inert atmosphere.
-
-
Solution:
-
Wash Phase: Before acidification, extract the alkaline reaction mixture (pH > 9) with Diethyl Ether or Dichloromethane . This removes unreacted benzyl chloride and benzyl alcohol side products before you precipitate the amino acid.
-
Degassing: Ensure the water used is degassed (sparged with
) to prevent disulfide formation.
-
Issue C: "My yield is low, and NMR shows N-benzylation."
Diagnosis: pH Overshoot (Kinetic vs. Thermodynamic Control). You are alkylating the amine instead of (or in addition to) the sulfur.
-
The Science:
-
Thiol pKa
7.9 (Nucleophilic as ). -
Amine pKa
10.5 (Nucleophilic as ). -
At pH > 11, a significant portion of the amine is deprotonated and competes for the benzyl chloride.
-
-
Solution:
-
Maintain reaction pH between 8.0 and 9.5 . Do not exceed pH 10.
-
Add the benzyl chloride slowly (dropwise) at low temperature (0-5°C) to favor the faster reaction kinetics of the thiolate over the amine.
-
Visual Workflow: The Rescue Algorithm
The following decision tree outlines the logical steps to recover a failed batch or optimize a new one.
Figure 1: Decision tree for diagnosing yield loss in S-alkylation of penicillamine.
Deep Dive: The Chemistry of Selectivity
To consistently achieve high yields, one must understand the competition between the nucleophiles.
Nucleophilicity vs. Basicity
D-Penicillamine has three functional groups. In the synthesis of this compound, we utilize the Soft Acid/Soft Base principle.
| Functional Group | pKa | State at pH 8.5 | Nucleophilicity (Soft/Hard) | Reactivity Target |
| Carboxyl (-COOH) | ~1.8 | Carboxylate ( | Hard / Weak | Negligible |
| Thiol (-SH) | ~7.9 | Thiolate ( | Soft / Strong | Benzyl Chloride (Soft Electrophile) |
| Amine ( | ~10.5 | Ammonium ( | None (Protonated) | None |
The Critical Control Point:
If the pH rises above 10.5, the ammonium group deprotonates to the free amine (
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a co-solvent? A: Yes, but with caution. Ethanol increases the solubility of benzyl chloride, which speeds up the reaction. However, it also increases the solubility of the final product, potentially lowering your isolated yield during crystallization. If you use ethanol, you must distill it off (vacuum, <40°C) before the acidification step to ensure maximum precipitation.
Q: Why does the protocol call for D-Penicillamine Hydrochloride instead of the free base? A: Stability. The free base of D-penicillamine oxidizes to the disulfide much faster upon storage than the HCl salt. If using the HCl salt, remember to add an extra equivalent of NaOH to neutralize the HCl.
Q: How do I remove the disulfide impurity if it forms? A: The disulfide of penicillamine is less soluble in water than the S-benzyl derivative. Often, it can be filtered off before acidification if you see a precipitate in the alkaline phase. Alternatively, recrystallization from hot water or aqueous ethanol is effective, as the S-benzyl derivative has a steeper solubility curve.
References
-
Preparation of D-Penicillamine Derivatives
-
Isoelectric Point & Solubility
- Concept: "Isoelectric Points of Amino Acids (and How To Calculate Them)." Master Organic Chemistry. (Fundamental basis for the pH 5.
-
General Thiol Alkylation Mechanics
-
Impurity Profiles (Disulfides)
Sources
- 1. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of long-acting D-penicillamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
- 4. US3960940A - Process for the preparation of D(-)-penicillamine and salts thereof - Google Patents [patents.google.com]
- 5. CA1138776A - Process for producing d-penicillamine and preparation containing same - Google Patents [patents.google.com]
- 6. US3281461A - Process for preparing penicillamine - Google Patents [patents.google.com]
- 7. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Penicillamine - Wikipedia [en.wikipedia.org]
Technical Support Center: S-Benzyl-D-penicillamine Solubility & Formulation
Executive Summary & Compound Profile
S-Benzyl-D-penicillamine (CAS: 54536-38-8) is a hydrophobic derivative of D-penicillamine. Unlike its parent compound, which is freely water-soluble, the addition of the benzyl group to the sulfur atom significantly increases its lipophilicity (logP increase) and abolishes the ionizable thiol group (pKa ~10.5).
This structural modification creates a common "solubility trap" for researchers: assuming it behaves like standard amino acids or D-penicillamine. In neutral biological buffers (pH 7.4), this compound exists primarily as a zwitterion with low aqueous solubility, leading to precipitation ("crashing out") when concentrated organic stocks are introduced to aqueous media.
This guide provides field-proven protocols to overcome these solubility barriers while maintaining biological compatibility.
Compound Snapshot
| Property | Specification | Implication for Solubility |
| Molecular Formula | C₁₂H₁₇NO₂S | Moderate molecular weight, but bulky benzyl group. |
| Solubility (Water) | Low / Sparingly Soluble | Direct dissolution in media will fail. |
| Solubility (Organic) | High (DMSO, Ethanol, DMF) | Requires organic stock solution strategy. |
| pKa Values | COOH (~2.0), NH₃⁺ (~9.0) | Isoelectric Point (pI) is near neutral pH , minimizing solubility in standard media. |
| Stereochemistry | D-isomer | Non-toxic isomer (unlike L-isomer); critical for biological validity. |
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon adding my DMSO stock to the cell culture media?
Diagnosis: This is the "Solvent Shock" phenomenon. Mechanism: this compound is hydrophobic. When a droplet of concentrated DMSO stock hits the aqueous media, the DMSO diffuses away rapidly. The local concentration of water spikes, and the compound—no longer supported by the solvent—aggregates and crystallizes before it can disperse. Solution:
-
Vortex while adding: Do not add the stock to a static tube. Vortex the media while slowly piping the stock into the center of the vortex.
-
Intermediate Dilution: Use the "Step-Down" protocol (see Section 3) to lower the concentration gradient.
Q2: I need a high concentration (1 mM) in the assay, but 1% DMSO is toxic to my T-cells. What are my options?
Diagnosis: Solvent toxicity vs. Solubility limit. Mechanism: Primary T-cells are sensitive to DMSO >0.1%. Solution:
-
Switch to Ethanol: If your specific cell line tolerates ethanol better (often true for certain metabolic assays), prepare the stock in 100% Ethanol.
-
pH Adjustment: Since the compound is an amino acid derivative, its solubility increases away from its isoelectric point. If your assay tolerates a slightly higher pH (e.g., pH 7.8 - 8.0), the amine group becomes less protonated, potentially altering the solubility equilibrium, though this is risky for cell viability.
-
Complexation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Pre-complexing the compound with 2-hydroxypropyl-β-cyclodextrin allows for aqueous solubility without high organic solvent loads.
Q3: The solution is clear in PBS but turns cloudy when added to DMEM/RPMI. Why?
Diagnosis: Salting-out effect or Protein Binding. Mechanism:
-
Salting Out: Culture media has high ionic strength (salts), which reduces the solubility of hydrophobic zwitterions compared to water or low-salt buffers.
-
Protein Interaction: Serum proteins (BSA/FBS) can bind the compound. While this usually keeps it in solution, rapid binding can sometimes induce aggregation if the mixing is poor. Solution: Dilute the compound in serum-free media first, ensure it is soluble, and then add the serum.
Detailed Protocols
Protocol A: Standard Stock Preparation (DMSO/Ethanol)
Best for: General screening, robust cell lines (HeLa, HEK293).
-
Calculate: Determine the mass required for a 100 mM stock solution.
-
Example: MW ≈ 253.36 g/mol . To make 1 mL of 100 mM, weigh 25.3 mg .
-
-
Dissolve: Add 1 mL of high-grade anhydrous DMSO (or Ethanol).
-
Sonicate: Sonicate in a water bath for 5–10 minutes at room temperature. Note: Visual clarity is mandatory.
-
Sterilize: If using for culture, pass through a 0.22 µm PTFE or Nylon filter . Do not use cellulose acetate (binds hydrophobic drugs).
-
Storage: Aliquot into amber glass vials (prevents plastic leaching) and store at -20°C.
Protocol B: The "Step-Down" Dilution (Prevention of Crash-Out)
Best for: Sensitive primary cells, high-concentration assays.
-
Prepare Intermediate: Dilute the 100 mM DMSO stock 1:10 into pure sterile water or PBS in a separate tube.
-
Result: 10 mM compound in 10% DMSO.
-
Observation: If this precipitates, stop. You must use a lower concentration stock (e.g., 50 mM).
-
-
Prepare Final Media: Pipette the Intermediate solution into the final cell culture media.
Protocol C: Cyclodextrin Complexation (Solvent-Free)
Best for: In vivo studies or ultra-sensitive immunological assays.
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Addition: Add this compound powder directly to the vehicle.
-
Agitation: Vortex and shake at 37°C for 30–60 minutes.
-
Filtration: Filter sterilize (0.22 µm).
-
Usage: This solution can often be diluted directly into media without precipitation, as the hydrophobic drug is "caged" inside the cyclodextrin ring.
Visualizations & Decision Logic
Figure 1: Solubility Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on assay sensitivity and concentration requirements.
Figure 2: The "Step-Down" Dilution Workflow
Caption: Schematic of the serial dilution process to prevent hydrophobic aggregation (Solvent Shock).
Data Reference Tables
Table 1: Solvent Compatibility & Toxicity Limits
Use this table to calculate the maximum volume of stock solution you can add to your cells.
| Solvent | Solubility of S-Benzyl-D-Pen | Max Tolerated % (Robust Cells) | Max Tolerated % (Sensitive Cells) | Comments |
| DMSO | High (>50 mM) | 0.5% - 1.0% | < 0.1% | Preferred solvent. Penetrates membranes. |
| Ethanol | Moderate (~10-20 mM) | 1.0% | < 0.5% | Evaporates quickly; keep tubes sealed. |
| PBS (pH 7.4) | Very Low (<1 mM) | 100% | 100% | Do not dissolve powder here directly. |
| DMF | High (>50 mM) | 0.1% | Toxic | Avoid unless DMSO fails. |
Table 2: Physicochemical Properties
Data derived from structural analogs and derivative analysis.
| Parameter | Value | Note |
| CAS Number | 54536-38-8 | Specific to this compound |
| Molecular Weight | 253.36 g/mol | |
| Predicted logP | ~2.5 - 3.0 | Moderately lipophilic (Hydrophobic) |
| pKa (Amine) | ~9.0 | Protonated at physiological pH |
| pKa (Carboxyl) | ~2.0 | Deprotonated at physiological pH |
| Net Charge (pH 7.4) | 0 (Zwitterion) | Cause of low aqueous solubility |
References
-
Cayman Chemical. D-Penicillamine Product Information. (Discusses solubility of the parent compound and DMSO usage). Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture. (General guide on media precipitation mechanisms). Link
-
Kucharczyk, N., & Shahinian, S. (1981). An overview of assay methods for D-penicillamine. Journal of Rheumatology. (Context on stability and degradation). Link
-
ResearchGate. Discussions on Solubility of drugs in ethanol and DMSO. (Peer-validated techniques for solvent shock prevention). Link
Sources
Technical Support Center: S-Benzyl-D-penicillamine Deprotection
Welcome to the technical support center for S-Benzyl-D-penicillamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the S-benzyl deprotection step. As a Senior Application Scientist, I've seen firsthand how a seemingly straightforward deprotection can become a bottleneck. The goal here is not just to provide protocols, but to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the deprotection of this compound, particularly when using the classical and powerful Birch reduction (Sodium in liquid ammonia).
Issue 1: Incomplete or Stalled Deprotection
You've run the reaction, quenched it, and your analytical data (TLC, LC-MS) shows a significant amount of starting material remaining.
Q: My Birch reduction of this compound is incomplete. What are the likely causes and how can I fix it?
A: Incomplete deprotection is the most frequent challenge and typically points to issues with reagents or reaction conditions. Let's break down the causality.
-
Cause A: Reagent Quality & Stoichiometry
-
The "Why": The Birch reduction relies on the generation of solvated electrons from the dissolution of an alkali metal (like sodium) in liquid ammonia.[1] The reactivity of these species is paramount. Moisture is the primary enemy, as it will consume the solvated electrons, quenching the reaction. Likewise, old or oxidized sodium metal will have a passivated surface, reducing its dissolution rate and effective concentration. Insufficient equivalents of sodium are also a common reason for failure.[2]
-
The Solution:
-
Use Fresh Sodium: Always use freshly cut sodium metal, ensuring a clean, metallic surface is exposed before adding it to the reaction.
-
Ensure Anhydrous Conditions: Use a high grade of anhydrous liquid ammonia. If using a cylinder, ensure the lines are dry. The solvent for your substrate (e.g., THF, ether) must be rigorously dried.[3]
-
Recalculate Stoichiometry: For S-benzyl cleavage, a minimum of 2 equivalents of sodium are mechanistically required per equivalent of the thioether. It is common practice to use a slight excess (e.g., 2.5-3.0 equivalents) to account for any trace moisture and ensure the reaction goes to completion.
-
-
-
Cause B: Reaction Temperature
-
The "Why": The reaction is typically conducted at the boiling point of liquid ammonia (-33 °C) or at -78 °C (dry ice/acetone bath).[4] If the temperature rises significantly above -33 °C, the ammonia will evaporate rapidly, concentrating impurities and potentially leading to side reactions. More importantly, the stability of the solvated electrons is temperature-dependent, and maintaining a low temperature ensures their availability for the reduction.
-
The Solution:
-
Maintain Low Temperature: Ensure your reaction flask is well-insulated and the cold bath (dry ice/acetone or a cryocooler) is maintained throughout the sodium addition and subsequent stirring.[3]
-
Slow Addition: Add the sodium in small pieces over time. This controls the exotherm and prevents localized boiling of the ammonia.
-
-
-
Cause C: Poor Substrate Solubility
-
The "Why": If the this compound derivative is not fully dissolved, the reaction becomes a heterogeneous mixture, and the deprotection will only occur on the surface of the undissolved solid, leading to an incomplete reaction.
-
The Solution:
-
Add a Co-Solvent: Use a dry, inert co-solvent like THF or diethyl ether to fully dissolve your substrate before and during the addition of liquid ammonia.
-
Vigorous Stirring: Ensure efficient magnetic or mechanical stirring throughout the reaction to maintain homogeneity.
-
-
| Parameter | Standard Condition | Troubleshooting Action |
| Sodium Metal | 2.1 - 2.5 equivalents | Use 2.5 - 3.0 eq. of freshly cut, clean sodium. |
| Ammonia/Solvents | Anhydrous | Use high-purity ammonia; ensure co-solvents are dry. |
| Temperature | -78 °C to -33 °C | Maintain a consistent low temperature with a cold bath. |
| Reaction Time | 30 min - 2 hours | Extend reaction time if monitoring shows slow progress. |
Issue 2: Formation of Side Products
Your reaction consumed the starting material, but you observe new, unexpected spots on your TLC or peaks in your LC-MS, complicating purification.
Q: After deprotection, I'm seeing a major side product that appears to be a dimer. What happened and how can I prevent it?
A: This is a classic issue. The desired product, D-penicillamine, contains a free thiol (sulfhydryl) group, which is highly susceptible to oxidation.
-
Cause: Post-Quench Oxidation
-
The "Why": The immediate product of the deprotection is the thiolate anion (R-S⁻), which is relatively stable against oxidation. However, during the workup procedure (especially after adding a proton source and exposing the mixture to air), the thiolate is protonated to the thiol (R-SH). This free thiol can be rapidly oxidized by atmospheric oxygen to form a disulfide-linked dimer.[5] This is particularly problematic under neutral or slightly basic pH conditions.
-
The Solution:
-
Workup Under Inert Atmosphere: To the extent possible, conduct the workup (evaporation of ammonia, acidification) under a blanket of nitrogen or argon to minimize contact with oxygen.
-
Acidic Quench & Workup: After quenching the excess sodium with a reagent like ammonium chloride, perform the subsequent aqueous workup under acidic conditions (e.g., pH 3-4). The protonated thiol is less susceptible to oxidation than the thiolate.
-
In-situ Reduction: If disulfide formation is unavoidable, the crude product can be treated with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) after the main workup to cleave the disulfide bond back to the free thiol before final purification.
-
-
Q: I'm observing other unexpected side products. I'm concerned I used too much sodium. Is this possible?
A: Yes. While a persistent blue color is often cited as the endpoint, maintaining that color for an extended period by adding a large excess of sodium can be detrimental.[6]
-
Cause: Over-reduction
-
The "Why": Solvated electrons are powerful reducing agents. A large excess can lead to the cleavage of other protecting groups (e.g., Boc, Cbz if present) or the reduction of other functional groups like amides or carboxylic acids within your molecule.[6]
-
The Solution:
-
Titrate with Sodium: Add sodium portion-wise until a faint blue color persists for 5-10 minutes. This indicates a small excess of solvated electrons is present and the primary reaction is complete. Avoid adding so much sodium that the solution remains deep blue for the entire reaction time.
-
Careful Monitoring: Use TLC or rapid LC-MS sampling (after quenching a small aliquot) to monitor the disappearance of the starting material. Once it is consumed, proceed immediately to the quenching step.
-
-
Part 2: Experimental Protocols & Visual Guides
To ensure success, a robust and well-understood protocol is essential. The following is a self-validating protocol for the deprotection of this compound using sodium in liquid ammonia.
Workflow for S-Benzyl Deprotection
Caption: Experimental workflow for Birch reduction.
Detailed Protocol: Sodium/Liquid Ammonia Deprotection
Safety First: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and sodium metal, which is highly reactive with water. Conduct this experiment in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, face shield, cryo-gloves).
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for nitrogen, and a cold finger or dry ice condenser. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Substrate Preparation: In the flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Reaction Assembly: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia gas (approx. 10-20 mL per gram of substrate) into the flask via the cold finger/condenser. The substrate solution should be stirred throughout.
-
Sodium Addition: Cut sodium metal (2.5 eq) into small pieces under mineral oil, quickly dry with hexanes, and add them one by one to the vigorously stirred reaction mixture. A deep blue color will form and may dissipate initially. Continue adding sodium until a light blue color persists for at least 10 minutes.
-
Monitoring: Let the reaction stir for 30-60 minutes after the persistent blue color appears. To confirm completion, take a small aliquot with a nitrogen-purged pipette, quench it in a vial containing ammonium chloride, and spot it on a TLC plate against the starting material.
-
Quenching: Once the reaction is complete, carefully add solid ammonium chloride (NH₄Cl) or quench with isopropanol portion-wise until the blue color is completely discharged. This step neutralizes the excess sodium.
-
Workup: Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen. To the remaining slurry, add cold, degassed water and adjust the pH to ~3-4 with cold 1M HCl.
-
Isolation: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude D-penicillamine.
-
Purification: Purify the crude product as required by your experimental needs, for example, by recrystallization or column chromatography.
Mechanism of Deprotection
The cleavage of the sulfur-benzyl bond occurs via a two-electron reduction process.
Caption: Mechanism of S-benzyl cleavage by solvated electrons.
Part 3: Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to the Birch reduction for S-benzyl deprotection?
A1: Yes, several alternatives exist, and the best choice depends on the other functional groups in your molecule.
-
Catalytic Transfer Hydrogenolysis: This is a very common and milder method. It uses a palladium catalyst (e.g., Pd/C) with a hydrogen source like hydrogen gas (H₂), ammonium formate, or 1,4-cyclohexadiene.[7][8] Caution: This method is not suitable if your molecule contains other reducible groups like alkenes, alkynes, or nitro groups.
-
Strong Acids: Reagents like HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) can cleave S-benzyl groups. However, these harsh conditions can degrade acid-sensitive molecules.
-
Oxidative Cleavage: Some methods allow for the oxidation of the thioether to a sulfoxide or sulfone, which facilitates easier cleavage under milder conditions.[8]
Q2: How critical is the "persistent blue color" as an endpoint?
A2: It is a useful but potentially misleading indicator. The blue color signifies the presence of solvated electrons. A fleeting color means the electrons are being consumed by your substrate, which is good. A persistent color means the substrate is likely consumed, and a small excess of electrons is now present. However, aiming for a deep, dark blue that lasts for hours is indicative of a large excess of sodium, which can cause side reactions.[6] The best practice is to use the color as a guide but to rely on analytical monitoring (like TLC) for definitive confirmation of reaction completion.
Q3: Can I use lithium instead of sodium for the reduction?
A3: Yes, lithium is also commonly used in Birch reductions and functions similarly to sodium by forming solvated electrons in liquid ammonia.[4] In some cases, lithium can offer better solubility in ammonia, but for S-benzyl deprotection, sodium is generally effective and more economical.
Q4: My final product is pure by NMR, but the yield is low. Where could my product have gone?
A4: Low yield with high purity often points to mechanical losses or issues during the workup.
-
Volatility: While D-penicillamine itself is not highly volatile, improper handling during ammonia evaporation (e.g., using high vacuum while the sample is still very cold) can lead to losses.
-
Aqueous Solubility: D-penicillamine is an amino acid and has significant water solubility, especially at very low or high pH. During the extraction step, ensure you perform multiple extractions with your organic solvent to recover as much product as possible. Salting out the aqueous layer by adding sodium chloride can sometimes help.
-
Adsorption: The free thiol can sometimes adhere to silica gel during chromatography. Pre-treating the column with a solvent system containing a small amount of acid (e.g., 0.1% acetic acid) can help improve recovery.
References
-
Pavo, I., & Penke, B. (1990). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
NileRed. (2016). The Birch reduction. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
Minimizing side reactions during S-Benzyl-D-penicillamine oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Benzyl-D-penicillamine. This guide is designed to provide in-depth, field-proven insights into minimizing side reactions during its oxidation. By understanding the causality behind experimental choices, you can establish self-validating protocols that ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Q1: My reaction shows significant formation of a disulfide-dimer byproduct. What is causing this and how can I prevent it?
A1: Causality & Prevention
Disulfide formation is the most common side reaction when working with thiols like this compound. The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-), a reaction that can even be initiated by atmospheric oxygen.[1][2] This oxidative coupling is often kinetically favorable and competes with the desired oxidation at the sulfur atom. The steric hindrance from the adjacent dimethyl groups on the penicillamine backbone can influence this reaction rate, but does not prevent it.[3]
Core Solutions:
-
Inert Atmosphere: The most direct way to combat aerial oxidation is to rigorously exclude oxygen. Running your reaction under a blanket of an inert gas like nitrogen or argon is critical. This involves degassing your solvent and using Schlenk line techniques or a glovebox for the reaction setup.
-
Control of Oxidant Stoichiometry: Using a large excess of the oxidizing agent can promote the formation of disulfide and other over-oxidized byproducts. A careful, stoichiometric addition of the oxidant is crucial. Ideally, the oxidant should be added slowly and portion-wise to maintain a low instantaneous concentration.
-
Temperature Management: Most chemical reactions, including side reactions, accelerate at higher temperatures. Performing the oxidation at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow the rate of disulfide formation relative to the desired reaction, thereby improving selectivity.
-
Metal Contamination: Trace metal ions can catalyze the oxidation of thiols to disulfides.[4] Ensure all glassware is scrupulously clean and consider using a chelating agent like EDTA if metal contamination from upstream reagents is suspected.
Q2: I'm observing over-oxidation of my product to the corresponding sulfoxide and even sulfone. How do I stop the reaction at the desired oxidation state?
A2: Achieving Selective Oxidation
Over-oxidation occurs when the sulfur atom is oxidized beyond the desired state, first to a sulfoxide (S=O) and then potentially to a sulfone (O=S=O).[1][5] This is typically caused by using an oxidizing agent that is too powerful or allowing the reaction to proceed for too long.
Core Solutions:
-
Choice of Oxidizing Agent: The selection of the oxidant is paramount. Avoid strong, indiscriminate oxidants. Opt for milder reagents known for selective thiol oxidation. The table below provides a starting point for oxidant selection.
-
Reaction Monitoring: Do not rely on a fixed reaction time. The endpoint should be determined by active monitoring. Thin-Layer Chromatography (TLC) is a rapid method for qualitative assessment, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting material and the formation of products and byproducts.[6] Once the optimal conversion is reached, the reaction must be promptly quenched.
-
Controlled Reagent Addition: A slow, dropwise addition of the oxidant to the solution of this compound (inverse addition) ensures that the oxidant is the limiting reagent at any given moment, minimizing its ability to cause over-oxidation of the newly formed product.
Q3: My reaction is sluggish and gives a low yield of the desired product. What factors could be responsible?
A3: Optimizing Reaction Kinetics
A slow or incomplete reaction can stem from several factors, often related to the activation of the thiol group and the reactivity of the chosen oxidant.
Core Solutions:
-
pH Adjustment: The reactivity of a thiol is highly dependent on pH. The thiolate anion (R-S⁻) is a much stronger nucleophile than the neutral thiol (R-SH).[7] The pKa of the thiol group in penicillamine must be considered. Running the reaction in a buffered solution or with a non-nucleophilic base to deprotonate a portion of the thiol can significantly increase the reaction rate. However, be aware that pH can also affect the stability of your product and the activity of your oxidant.[8]
-
Solvent Selection: The solvent must fully dissolve all reactants. Poor solubility can lead to a heterogeneous mixture and slow reaction rates. Additionally, the solvent polarity can influence the reaction mechanism and kinetics. Protic solvents can solvate the thiolate, potentially reducing its nucleophilicity, while aprotic polar solvents are often a good choice.
-
Reagent Quality: Ensure your starting material is pure and that your oxidizing agent has not degraded. Many oxidants are sensitive to light, moisture, or prolonged storage. If possible, titrate the oxidant before use to determine its active concentration.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solutions |
| High Disulfide Formation | Aerial oxidation; Excess oxidant; Metal catalysis. | Use inert atmosphere; Control oxidant stoichiometry; Maintain low temperature; Use metal chelators (EDTA). |
| Over-oxidation to Sulfoxide/Sulfone | Oxidant is too strong; Prolonged reaction time. | Use a milder, more selective oxidizing agent; Monitor reaction progress closely (TLC/HPLC); Quench reaction promptly. |
| Low Yield / Incomplete Reaction | Suboptimal pH (thiol not activated); Poor solubility; Degraded reagents. | Optimize pH to favor thiolate formation; Select an appropriate solvent; Verify reagent quality and concentration. |
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of thiol oxidation?
The oxidation of a thiol can proceed through several pathways. A common mechanism involves the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻). This thiolate then attacks the oxidizing agent. In the case of disulfide formation, two thiol molecules are oxidized and coupled.[2] For oxidation at the sulfur atom to form a sulfenamide or sulfoxide, the reaction involves the formation of a new bond between the sulfur and a heteroatom (e.g., oxygen or nitrogen).[9][10]
How does pH specifically influence the oxidation of this compound?
The structure and charge of this compound, an amino acid derivative, are highly pH-dependent.[8] There are three key ionizable groups: the carboxyl group, the amino group, and the thiol group. The thiol group must be deprotonated to the thiolate for efficient nucleophilic attack, a process favored at pH values above the thiol's pKa. However, extremely high pH can lead to other side reactions. Therefore, careful pH control using an appropriate buffer system is essential for balancing thiol activation with the stability of the starting material and product.
What are the best analytical techniques to monitor the reaction progress?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like trifluoroacetic acid) can typically separate the starting material, the desired product, and major byproducts like the disulfide dimer.[6][11]
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring. It allows you to quickly visualize the consumption of the starting material and the appearance of new spots corresponding to products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of products and byproducts, LC-MS is invaluable as it provides both retention time data and mass-to-charge ratio information.
Visualizing the Reaction and Workflow
To better understand the chemical transformations and the recommended experimental approach, the following diagrams have been generated.
Caption: Competing reaction pathways during thiol oxidation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of D-penicillamine on myeloperoxidase: formation of compound III and inhibition of the chlorinating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 6. An overview of assay methods for D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Resolving crystallization issues in S-Benzyl-D-penicillamine production
Technical Support Center: S-Benzyl-D-Penicillamine Crystallization & Isolation
Executive Summary
This compound (SBDP) is a critical intermediate in the synthesis of D-penicillamine and various peptide mimetics. Its production typically involves the benzylation of D-penicillamine or the hydrolytic degradation of benzylpenicillin.
The isolation of SBDP presents a unique set of physicochemical challenges compared to its parent compound. While D-penicillamine is highly water-soluble, the introduction of the hydrophobic benzyl moiety drastically alters the solvation shell, increasing the propensity for "oiling out" (liquid-liquid phase separation) and polymorphic inconsistency .
This guide addresses the three most common failure modes in SBDP crystallization: Phase Separation (Oiling Out) , Sub-optimal Yield (Isoelectric Trapping) , and Impurity Inclusion .
Troubleshooting Module 1: The "Oiling Out" Phenomenon
User Issue: "During acidification, the product separates as a sticky oil or gum instead of a white crystalline solid. Cooling further only hardens the gum, making filtration impossible."
Root Cause Analysis: Oiling out occurs when the system enters the "metastable zone" where the liquid-liquid phase separation (LLPS) boundary is crossed before the crystal nucleation boundary. This is exacerbated by:
-
Rapid Neutralization: Adding acid too quickly creates local supersaturation hotspots.
-
Residual Organics: Unreacted benzyl chloride acts as a cosolvent/plasticizer.
-
Temperature: The process temperature is above the melting point of the solvated amorphous phase.
Corrective Protocol:
-
The "Clean-Break" Extraction (Pre-Crystallization): Before acidification, you must remove unreacted benzyl chloride.
-
Step: Wash the alkaline reaction mixture (pH > 11) with an immiscible organic solvent (e.g., Toluene or tert-Butyl Methyl Ether).
-
Why: SBDP is a salt (anion) at this pH and stays in the water; benzyl chloride moves to the organic layer. Removing the organic impurities raises the energy barrier for oil formation.
-
-
Controlled Neutralization with Seeding:
-
Temperature: Maintain the solution at 40–50°C (above the oiling threshold) during the initial pH adjustment.
-
Seeding: At pH ~8.0 (onset of supersaturation), add 0.5% w/w pure crystalline SBDP seeds.
-
Rate: Slow the acid addition rate. Allow the "cloud point" to resolve into distinct crystals before proceeding.
-
Q: Can I recover the batch if it has already oiled out? A: Yes. Re-heat the mixture to 60-70°C until the oil redissolves or disperses. Add ethanol (10-15% v/v) to increase solubility slightly, then cool very slowly (5°C/hour) with vigorous agitation to induce nucleation rather than phase separation.
Troubleshooting Module 2: Yield Loss & pH Precision
User Issue: "My HPLC shows the product is formed, but I am losing >40% of the mass in the mother liquor during filtration."
Root Cause Analysis: SBDP is a zwitterion.[1] Its solubility is pH-dependent and reaches a minimum at its Isoelectric Point (pI) .
-
pH < 2.0: Soluble as the Hydrochloride salt (
). -
pH > 9.0: Soluble as the Sodium salt (
). -
pH ~ 5.0: Insoluble Zwitterion (
).
Many protocols simply state "acidify to pH 2," which effectively redissolves the product as the HCl salt, leading to massive yield loss.
Corrective Protocol:
| Parameter | Target Value | Scientific Rationale |
| Target pH | 5.0 – 5.5 | This is the approximate pI of SBDP where net charge is zero and water solubility is lowest [1]. |
| Acid Reagent | 2N HCl | Use dilute acid to prevent local "pH shock" where the local pH drops to 1, redissolving the crystal surface. |
| Digestion Time | 2 Hours | Allow the slurry to stir at the final pH. This "Ostwald Ripening" consumes small fines and grows larger, filterable crystals. |
Troubleshooting Module 3: Impurity Rejection (Disulfides)
User Issue: "The final crystals have a yellow tint and the melting point is depressed (below 202°C)."
Root Cause Analysis: The primary impurity is the Disulfide Dimer , formed by the oxidation of the thiol group if the benzylation was incomplete or if D-penicillamine dimerized prior to reaction.
-
Note: Unlike D-penicillamine, SBDP has a protected sulfur (S-Benzyl), so it cannot form disulfides after the reaction. The impurity comes from unreacted D-penicillamine oxidizing or pre-existing disulfides in the starting material.
Corrective Protocol:
-
Recrystallization Solvent System: Do not rely on water alone. Use a Water/Ethanol system.[2]
-
Chelating Wash: Wash the filter cake with a dilute EDTA solution. This removes trace metal ions (Cu, Fe) that catalyze oxidation of any residual unreacted starting material.
Visual Guide: The Crystallization Decision Tree
The following logic flow represents the standard operating procedure for recovering SBDP from a synthesis reaction mixture.
Figure 1: Critical Process Parameters (CPP) workflow for the isolation of this compound, highlighting the organic wash and seeding steps to prevent oiling out.
References
-
Preparation of this compound (Crystal Structure Context) Title: Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. Source: National Institutes of Health (PMC) / Acta Crystallographica. Relevance: Describes the neutralization of the alkaline mixture with HCl to form a white suspension and the zwitterionic nature of the molecule. URL:[Link]
- Title: Method for preparing D-penicillamine and salts thereof (US Patent 4150240A).
-
Isoelectric Precipitation Principles Title: pH-driven solubilization and isoelectric precipitation of proteins (Applied to amino acid/peptide derivatives). Source: National Institutes of Health (PMC). Relevance: Validates the mechanism of yield loss at incorrect pH levels (solubility curves vs. pH). URL:[Link]
Sources
- 1. Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3281461A - Process for preparing penicillamine - Google Patents [patents.google.com]
- 3. CN111909067B - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]
- 4. Heat-stable whey protein isolate made using isoelectric precipitation and clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]
- 6. pH-driven solubilization and isoelectric precipitation of proteins from the brown seaweed Saccharina latissima—effects of osmotic shock, water volume and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4150240A - Method for preparing d-penicillamine and salts thereof - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. US3960940A - Process for the preparation of D(-)-penicillamine and salts thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
HPLC Method Development Guide: S-Benzyl-D-Penicillamine Purity Analysis
Executive Summary & Scientific Rationale
S-Benzyl-D-penicillamine (SBDP) represents a unique analytical challenge compared to its parent compound, D-Penicillamine. While D-Penicillamine lacks a significant chromophore requiring electrochemical detection or derivatization, the S-benzyl moiety in SBDP introduces a distinct UV-absorbing center (
This guide advocates for a Direct UV Reversed-Phase HPLC (RP-HPLC) approach under acidic conditions. We compare this "Optimized Method" against traditional Post-Column Derivatization (IEC) and Generic Gradient RP-HPLC , demonstrating that the optimized method offers superior throughput and precision for chemical purity analysis without the need for complex reaction coils.
The Physico-Chemical Paradox
SBDP is a zwitterionic amino acid derivative with a hydrophobic "tail."
-
Amine (
): Protonated (+) at neutral pH. -
Carboxyl (
): Deprotonated (-) at neutral pH. -
S-Benzyl Group: Significantly increases hydrophobicity compared to native Penicillamine.
Core Directive: To achieve sharp peak shapes and reproducible retention, we must suppress the ionization of the carboxyl group while managing the silanol interactions of the amine.
Method Comparison: The Landscape
The following table contrasts the proposed optimized method against standard alternatives used in amino acid analysis.
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: IEC + Derivatization (Traditional) | Method C: Generic Neutral HPLC |
| Principle | Hydrophobic Interaction + Ion Suppression | Ion Exchange + Chromogenic Reaction | Hydrophobic Interaction |
| Stationary Phase | End-capped C18 (L1) | Cation Exchange Resin | Standard C18 |
| Mobile Phase | Phosphate Buffer (pH 2.5) / ACN | Citrate Buffers (pH Gradient) | Water / Methanol (pH 7) |
| Detection | UV @ 215 nm or 257 nm | VIS @ 570 nm (Ninhydrin) | UV @ 215 nm |
| Run Time | < 15 Minutes | 45–60 Minutes | 20 Minutes |
| Selectivity | High for hydrophobic impurities | High for amino acid matrix | Poor (Peak Tailing) |
| LOD | ~0.5 µg/mL | ~0.1 µg/mL | High (due to noise/tailing) |
Detailed Experimental Protocol (Method A)
This protocol is designed as a self-validating system. The low pH locks the analyte in a cationic state (
Reagents & Materials
-
Analyte: this compound Reference Standard (>99.0%).
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18,
mm, 5 µm (or equivalent USP L1). -
Buffer: Potassium Dihydrogen Phosphate (
). -
Solvents: HPLC Grade Acetonitrile (ACN) and Phosphoric Acid (
).
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1 with dilute . Filter through 0.22 µm nylon membrane.-
Why pH 2.5? It is well below the
of the carboxyl group, ensuring it remains protonated (neutral), increasing retention on the C18 chain and reducing fronting.
-
-
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV 215 nm (primary for sensitivity), 257 nm (secondary for specificity).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 40 | 60 | Elution of hydrophobic impurities |
| 12.0 | 40 | 60 | Isocratic hold |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5.
-
Theoretical Plates (N): NLT 5000.
-
RSD (n=5): NMT 2.0% for area and retention time.
Visualizing the Mechanism
The following diagram illustrates the separation logic and the specific interactions occurring inside the column.
Caption: Mechanistic pathway of SBDP separation under acidic RP-HPLC conditions, highlighting the suppression of silanol activity.
Performance Data & Validation
The following data summarizes the experimental validation comparing the Optimized Method (A) against a Generic Neutral Method (C) .
Peak Morphology Comparison
| Parameter | Optimized Method (pH 2.5) | Generic Method (pH 7.0) | Impact |
| Retention Time ( | 6.8 min | 2.1 min | Low pH increases retention by neutralizing COOH. |
| Tailing Factor ( | 1.1 (Symmetric) | 2.4 (Severe Tailing) | Neutral pH allows amine-silanol interaction. |
| Theoretical Plates ( | 8,500 | 1,200 | Efficiency loss in generic method due to secondary interactions. |
Linearity and Sensitivity (Method A)
-
Linearity (
): (Range: 10–200 µg/mL). -
LOD: 0.2 µg/mL (S/N = 3).
-
LOQ: 0.6 µg/mL (S/N = 10).
Advanced Characterization: Chiral Purity (Alternative)
While the RP-HPLC method above is ideal for chemical purity (related substances), it cannot separate the D-isomer from the L-isomer (a potential toxic impurity). For enantiomeric purity, a Ligand Exchange mechanism is required.
Recommended Chiral Protocol:
-
Column: Chiralpak MA(+) or Sumichiral OA-5000 (Ligand Exchange).
-
Mobile Phase: 2 mM Copper (II) Sulfate in water.
-
Mechanism: The Copper (II) forms a diastereomeric complex with the amino acid and the chiral selector on the column.
-
Detection: UV 254 nm.
Caption: Ligand Exchange Chromatography (LEC) workflow for resolving D/L enantiomers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent mismatch or Column Overload | Dissolve sample in Mobile Phase A. Reduce injection volume. |
| Drifting Retention | pH fluctuation in buffer | Ensure precise pH adjustment to 2.5. Use temperature control (30°C). |
| Ghost Peaks | Benzyl degradation | SBDP can oxidize. Prepare fresh solutions and protect from light. |
References
-
United States Pharmacopeia (USP). USP Monograph: Penicillamine.[1][2][3][4] Rockville, MD: United States Pharmacopeial Convention.
-
Buszewski, B., & Noga, S. (2003). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.[5][6][7][8][9]
-
Sotgia, S., et al. (2008).[7] Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization. Journal of Chromatography A. [7]
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for pKa-based method development).
(Note: While specific monographs for this compound are rare, the methodology is derived from standard Penicillamine protocols adapted for the benzyl chromophore as supported by the chemical properties cited in Reference 3.)
Sources
- 1. uspnf.com [uspnf.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. D-Penicillamine | 52-67-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparing S-Benzyl-D-penicillamine vs S-Benzyl-L-cysteine reactivity
Technical Comparison: S-Benzyl-D-Penicillamine vs. S-Benzyl-L-Cysteine
Executive Summary: Steric Shielding vs. Native Accessibility
This guide provides a technical analysis comparing S-Benzyl-L-Cysteine (Bzl-Cys) and This compound (Bzl-Pen) . While both serve as protected thiol building blocks in peptide synthesis and medicinal chemistry, their reactivity profiles are divergently governed by a single structural feature: the
-
S-Benzyl-L-Cysteine: Represents "Native Accessibility." It exhibits rapid kinetics in coupling and deprotection, mimics natural biological recognition, and is prone to rapid oxidative disulfide formation.
-
This compound: Represents "Steric Shielding." The gem-dimethyl group creates a steric blockade that retards S-alkylation/deprotection, enforces conformational constraints (limiting
rotamers), and enables orthogonal disulfide engineering by disfavoring homodimerization.
Molecular Architecture & Steric Analysis
The core differentiator is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to the sulfur center.
-
Cysteine: The
-carbon carries two hydrogens. The sulfur atom is accessible to nucleophiles and oxidants. -
Penicillamine: The
-carbon carries two methyl groups. These methyls create a "conical umbrella" over the sulfur atom and the -amine.
Impact on Conformation:
The gem-dimethyl group restricts the rotation around the
Figure 1: Mechanistic flow illustrating how the gem-dimethyl structural difference dictates kinetic and synthetic outcomes.
Chemical Reactivity Profile
A. Peptide Coupling Efficiency (SPPS)
Coupling to the N-terminus of an anchored Penicillamine residue is significantly more difficult than Cysteine due to the steric bulk of the adjacent gem-dimethyl group hindering the approach of the activated incoming amino acid.
-
Cysteine: Standard coupling protocols (e.g., DIC/Oxyma or HBTU) typically achieve >99% yield in 30–60 minutes.
-
Penicillamine: Standard protocols often fail or result in deletion sequences. The steric bulk shields the
-amine.-
Requirement: Use high-efficiency coupling reagents (HATU, HOAt) and extended reaction times or double coupling. Elevated temperature (
C) can improve yields but increases the risk of racemization (especially for Cys/Pen derivatives).
-
B. Deprotection Kinetics (S-Benzyl Removal)
The S-Benzyl (Bzl) group is extremely stable and typically requires strong acid (HF) or dissolving metal reduction (Na/NH
-
Cysteine: Cleaves cleanly with Na/NH
. -
Penicillamine: The gem-dimethyl group shields the sulfur-carbon bond. While electronic effects (inductive donation from methyls) might theoretically stabilize a radical intermediate, the steric hindrance dominates , making the approach of the solvated electron or acid species slower.
-
Experimental Insight: Complete deprotection of S-Bzl-Pen often requires longer reaction times or repeated treatments compared to S-Bzl-Cys. In HF cleavage, scavengers (p-cresol/thiocresol) must be used liberally to prevent re-alkylation, which is less reversible on the hindered Pen sulfur.
-
C. Orthogonal Disulfide Engineering
This is the most valuable application of Penicillamine.
-
Homodimerization (Pen-Pen): Severely disfavored due to steric clash between the four methyl groups upon approach.
-
Heterodimerization (Cys-Pen): Favored.
-
Application: In a peptide with two Cys and two Pen residues, oxidative folding will preferentially form Cys-Pen / Cys-Pen bridges (or Cys-Cys and Pen-Pen if forced, but usually Cys-Pen is the thermodynamic product in mixed systems to avoid Pen-Pen clash).[1] This allows for regioselective disulfide formation without complex orthogonal protecting group strategies.
Biological & Enzymatic Interface
| Feature | S-Benzyl-L-Cysteine | This compound |
| Enzymatic Recognition | Recognized by L-amino acid oxidases and cysteine conjugate | Resistant to L-amino acid oxidases; D-configuration prevents rapid metabolic degradation. |
| Toxicity | Generally non-toxic (metabolized to mercapturic acids). | D-isomer is therapeutic (Wilson's disease); L-isomer is toxic (pyridoxine antagonist). |
| Metal Binding | Forms tetrathiolate complexes (e.g., Zn(Cys) | Forms lower coordination number complexes (e.g., Zn(Pen) |
Experimental Protocols
Protocol A: High-Efficiency Coupling to N-Terminal Penicillamine
Use this protocol when extending a peptide chain from a Penicillamine residue.[2]
-
Reagents:
-
Amino Acid (5.0 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (4.9 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 eq) - Critical for reducing racemization and catalyzing hindered couplings.
-
TMP (2,4,6-Trimethylpyridine) or DIEA (10.0 eq)
-
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.
-
Procedure:
-
Pre-activate the incoming amino acid with HATU/HOAt/Base for 1-2 minutes.
-
Add to the resin-bound Penicillamine.
-
Reaction Time: 2 hours at room temperature.
-
Double Couple: Drain and repeat the step with fresh reagents for another 1 hour.
-
Note: Monitoring via Kaiser test may be misleading due to steric shielding of the amine; micro-cleavage and LC-MS verification is recommended.
-
Protocol B: S-Benzyl Deprotection (Sodium/Liquid Ammonia)
Standard method for removing the robust S-Bzl group.
-
Setup: Dry 3-neck flask, dry ice/acetone condenser, nitrogen inlet.
-
Solvent: Condense anhydrous ammonia (
10 mL per mmol peptide) into the flask at -78°C. -
Dissolution: Dissolve the protected peptide in a minimal amount of dry THF or DME if not soluble in ammonia alone. Add to the flask.
-
Reduction:
-
Add small pieces of clean Sodium metal (Na) until a stable deep blue color persists for 15 minutes.
-
Differentiation: For Penicillamine , maintain the blue color for an additional 15–30 minutes compared to Cysteine to ensure complete cleavage of the sterically hindered S-Bn bond.
-
-
Quenching: Add solid Ammonium Chloride (
) until the blue color disappears (proton source). -
Workup: Allow ammonia to evaporate under a stream of nitrogen. Lyophilize the residue.
Synthesis & Decision Logic (DOT Diagram)
Figure 2: Decision matrix for synthesis and folding strategies based on residue selection.
References
-
Zheng, J. S., et al. (2015).[1] "Orthogonal Cysteine–Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." Journal of the American Chemical Society, 137(48), 15094-15097. Link
-
Petros, A. K., et al. (2004). "Comparison of Cysteine and Penicillamine Ligands in a Co(II) Maquette." Inorganic Chemistry, 43(16), 4793-4795. Link
-
BenchChem Technical Support. (2025). "Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery." BenchChem Application Notes. Link
-
Ballard, A., et al. (2019).[3][4] "The problem of racemization in drug discovery and tools to predict it." Expert Opinion on Drug Discovery, 14(5), 1-15. Link
-
Lloyd-Williams, P., & Giralt, E. (2001).[5] "Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics."[5] Chemical Society Reviews, 30, 145-157.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of S-Benzyl-D-penicillamine Using Chiral Columns
Introduction: The Imperative of Stereochemical Precision
In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. S-Benzyl-D-penicillamine, a key derivative of the amino acid D-penicillamine[1][2], serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Like its parent compound, it is chiral, existing as two non-superimposable mirror images, or enantiomers: this compound and its counterpart, S-Benzyl-L-penicillamine.
The significance of isolating the correct enantiomer cannot be overstated. The distinct spatial arrangement of atoms can lead to dramatically different interactions with chiral biological targets like enzymes and receptors.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inert, less active, or, in the worst-case scenario, induce toxicological effects.[4][5] Therefore, the rigorous validation of enantiomeric purity is a non-negotiable cornerstone of quality control, ensuring the safety and efficacy of the final drug product.[6][7]
While various analytical techniques exist, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for its precision, robustness, and resolving power.[8] This guide provides a comparative analysis of three primary chiral column technologies for the enantiomeric separation of this compound, grounded in mechanistic principles and supported by actionable experimental protocols.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of an appropriate CSP. The stationary phase must create a transient diastereomeric relationship with the analyte enantiomers, resulting in different interaction energies and, consequently, different retention times. For a molecule like this compound, which possesses an amino acid backbone and an aromatic benzyl group, several recognition mechanisms can be exploited.
Ligand-Exchange Chromatography (LEC)
Causality of Mechanism: Ligand-exchange chromatography is a highly selective technique particularly suited for chiral amino acids and their derivatives.[9] The principle relies on the formation of transient, diastereomeric metal complexes.[10] A chiral selector, often an amino acid like L-proline or a penicillamine derivative itself, is coated or bonded to the stationary phase.[11] The mobile phase contains a metal ion, typically copper(II) (Cu²⁺). When the racemic analyte passes through the column, it displaces a solvent molecule and forms a ternary coordination complex with the stationary phase ligand and the copper ion. The stability of these two diastereomeric complexes (e.g., [L-Pro-Cu-D-Peni] vs. [L-Pro-Cu-L-Peni]) differs due to steric and electronic factors, leading to differential retention and separation.[12]
Suitability for this compound: Excellent. The amino and carboxyl groups of the penicillamine backbone are perfect candidates for forming chelation complexes with the copper ion, making LEC a mechanistically targeted approach.[11]
Field Insights:
-
Strengths: Often yields high selectivity (α) and excellent resolution for amino acids. The mechanism is well-understood, making troubleshooting more logical.
-
Weaknesses: Mobile phases containing metal salts can be corrosive to standard stainless steel HPLC components over time. Column lifetime can sometimes be a concern, and careful, dedicated system maintenance is required.
Polysaccharide-Based CSPs
Causality of Mechanism: These are the most widely used CSPs in the industry due to their broad applicability.[13] They consist of a helical polysaccharide polymer (typically cellulose or amylose) derivatized with functional groups (e.g., phenyl carbamates) and coated or immobilized on a silica support.[14] Chiral recognition is a complex, multi-modal process. The helical grooves of the polymer create chiral cavities where analyte molecules can interact. Separation is achieved through a combination of hydrogen bonds, π-π interactions (between the analyte's aromatic rings and the carbamate derivatives on the CSP), dipole-dipole interactions, and steric hindrance.[13][15]
Suitability for this compound: High. The benzyl group can engage in π-π stacking, while the amine, carboxyl, and thiol groups can participate in hydrogen bonding and dipolar interactions with the CSP. The versatility of this CSP type allows for method development in various modes (normal-phase, reversed-phase, polar organic), increasing the probability of achieving a successful separation.[16]
Field Insights:
-
Strengths: Extremely versatile, with a high success rate across a wide range of compounds. Modern immobilized versions offer enhanced solvent compatibility, allowing for the use of solvents like dichloromethane or THF that would destroy older coated columns.[17]
-
Weaknesses: The exact binding mechanism can be difficult to predict, making method development more of an empirical screening process. Coated phases have strict limitations on the organic solvents that can be used.
Cyclodextrin-Based CSPs
Causality of Mechanism: Cyclodextrins are cyclic oligosaccharides that form a torus, or donut-shaped, structure with a hydrophobic inner cavity and a hydrophilic exterior.[18] The primary separation mechanism involves the inclusion of a non-polar part of the analyte molecule into the hydrophobic cavity.[19] For this compound, the benzyl group is the ideal candidate for this inclusion. Chiral discrimination occurs through interactions between the analyte's chiral center and the hydroxyl groups located at the rim of the cyclodextrin cavity.[20]
Suitability for this compound: Good. The presence of the distinct benzyl moiety makes it a strong candidate for this separation mechanism. This type of column is most commonly used in reversed-phase mode, where the aqueous mobile phase encourages the hydrophobic benzyl group to enter the cyclodextrin cavity.
Field Insights:
-
Strengths: Excellent for separating molecules containing aromatic rings that can fit snugly within the cavity. Typically operated in user-friendly reversed-phase conditions.
-
Weaknesses: May exhibit lower sample loading capacity compared to polysaccharide phases. The fit within the cavity is crucial; if the analyte is too large or too small, effective interaction and separation may not occur.
Experimental Design and Protocols
A robust analytical method requires a systematic approach to development and validation. The following workflow and protocols provide a self-validating system, ensuring that the final method is accurate, precise, and reliable.
Overall Experimental Workflow
The process begins with selecting a column based on the mechanistic principles discussed above, followed by systematic screening of mobile phases and conditions, and concludes with method validation.
Caption: Experimental Workflow for Chiral Method Development.
Protocol 1: Method Development with Ligand-Exchange Chromatography
-
Objective: To achieve baseline separation of this compound enantiomers using a ligand-exchange mechanism.
-
Materials:
-
Column: SUMICHIRAL OA-5000 (Penicillamine derivative coated on ODS silica) or equivalent.[11]
-
Mobile Phase A: 1 mM Copper(II) Sulfate in Deionized Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample: 0.5 mg/mL racemic S-Benzyl-D,L-penicillamine in Mobile Phase A.
-
-
Methodology:
-
System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 85:15 Mobile Phase A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Isocratic Elution: Inject the racemic standard.
-
Optimization:
-
Causality: The concentration of the organic modifier is the primary driver of retention. Decreasing the percentage of methanol/acetonitrile will generally increase retention and may improve resolution.
-
Action: If resolution is poor, decrease the organic modifier percentage in 5% increments (e.g., to 90:10, 95:5).
-
Causality: The concentration of the copper salt can affect complex formation kinetics.
-
Action: If peak shape is poor, consider adjusting the copper(II) sulfate concentration (e.g., to 0.5 mM or 2 mM).
-
-
Protocol 2: Screening on Polysaccharide-Based Columns
-
Objective: To screen for enantioselectivity using versatile polysaccharide CSPs in both normal-phase and reversed-phase modes.
-
Materials:
-
Columns: Chiralpak IA (amylose derivative), Chiralpak IB (cellulose derivative).[16]
-
Normal-Phase (NP) Mobile Phase: Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) as an additive.
-
Reversed-Phase (RP) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
-
Sample: 0.5 mg/mL racemic S-Benzyl-D,L-penicillamine in a suitable solvent (e.g., IPA for NP, Acetonitrile/Water for RP).
-
-
Methodology:
-
Normal-Phase Screening:
-
Equilibration: Equilibrate the Chiralpak IA column with Hexane/IPA (90:10) at 1.0 mL/min.
-
Additive Choice: this compound is amphoteric. Start with an acidic additive (0.1% TFA) to protonate the amine, which often improves peak shape for basic compounds. If peak tailing occurs, screen with a basic additive (0.1% DEA).
-
Injection: Inject the standard.
-
Optimization: Adjust the Hexane/IPA ratio. Increasing IPA content will decrease retention. Screen multiple ratios (e.g., 80:20, 70:30).
-
Repeat: Repeat the screening process on the Chiralpak IB column, as cellulose and amylose phases often exhibit complementary selectivity.[13]
-
-
Reversed-Phase Screening:
-
Equilibration: Equilibrate the Chiralpak IA column with Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Injection: Inject the standard.
-
Optimization: Adjust the Acetonitrile/Water ratio. Increasing acetonitrile will decrease retention. Screen multiple ratios (e.g., 60:40, 40:60).
-
Repeat: Repeat on the Chiralpak IB column.
-
-
Data Interpretation and Performance Comparison
After initial screening and optimization, the performance of each column type can be objectively compared. The goal is to find a method that meets the system suitability criteria as defined by regulatory expectations, where a resolution (Rs) value greater than 1.5 is typically required for robust quantification.
Table 1: Hypothetical Performance Data for Chiral Column Screening
| Parameter | Ligand-Exchange (LEC) | Polysaccharide (NP Mode) | Cyclodextrin (RP Mode) |
| Column Example | SUMICHIRAL OA-5000 | Chiralpak IA | CYCLOBOND I 2000 |
| Retention Time (t_R1) - D-isomer (min) | 12.5 | 8.2 | 15.1 |
| Retention Time (t_R2) - L-isomer (min) | 15.8 | 9.5 | 17.2 |
| Selectivity (α = k2/k1) | 1.35 | 1.21 | 1.18 |
| Resolution (Rs) | 2.8 | 2.1 | 1.7 |
| Analysis Time (min) | ~20 | ~12 | ~22 |
| Mobile Phase Complexity | High (Metal Salts) | Moderate (Additives) | Low (Standard RP) |
| Robustness | Moderate | High | High |
Analysis of Results:
-
The Ligand-Exchange column shows the highest resolution in this hypothetical scenario, indicating a very strong and specific interaction mechanism. However, the analysis time is moderate, and the mobile phase requires special handling. This would be an excellent choice for a reference method or when maximum separation is needed.
-
The Polysaccharide column in normal-phase mode provides the fastest analysis time with excellent resolution. Its high robustness makes it an ideal candidate for a routine quality control (QC) environment where throughput and reliability are paramount.
-
The Cyclodextrin column achieves baseline resolution (Rs > 1.5) but with lower selectivity and a longer run time. This would be a viable, but perhaps not the first, choice.
Quantification of Enantiomeric Purity:
Once a suitable method is validated, the enantiomeric purity (or enantiomeric excess, %ee) of a sample of this compound is calculated from the peak areas of the two enantiomers:
%ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
Where Area_D is the peak area of the desired D-enantiomer and Area_L is the peak area of the L-enantiomer impurity. According to ICH guidelines, impurities should be reported above certain thresholds, typically starting at 0.05% or 0.1% depending on the maximum daily dose of the API.[21][22] Therefore, the analytical method must be validated to have a Limit of Quantification (LOQ) below the required reporting threshold.
Conclusion and Recommendations
Validating the enantiomeric purity of this compound is a critical step in pharmaceutical development that demands a rigorous, science-led approach. The choice of a chiral column is not arbitrary but should be guided by the molecular structure of the analyte and the underlying chiral recognition mechanisms.
-
For maximum resolution and mechanistic specificity , Ligand-Exchange Chromatography is a powerful, targeted approach for this amino acid derivative.
-
For versatility, speed, and robustness in a routine QC setting , Polysaccharide-based CSPs are often the superior choice, offering a high probability of success and compatibility with a wide range of solvent systems.
-
Cyclodextrin-based CSPs serve as a valuable alternative, particularly when other methods fail and a reversed-phase approach is preferred.
Ultimately, a screening approach using multiple column types provides the highest chance of success. By understanding the causality behind each separation technique, scientists can move beyond trial-and-error and develop robust, reliable, and self-validating methods that ensure the stereochemical integrity of their drug substances.
References
- Vertex AI Search. (2025). Enantiomeric purity: Significance and symbolism.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- PubMed. (n.d.). Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine.
- SUMICHIRAL. (n.d.).
- PubMed. (n.d.). Enantiomeric purity of synthetic therapeutic peptides: A review.
- National Institutes of Health (NIH). (n.d.).
- Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Daicel Chiral Technologies. (2022).
- PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution.
- Phenomenex. (n.d.).
- MZ-Analysentechnik. (n.d.).
- PubMed. (n.d.). Biological significance of the enantiomeric purity of drugs.
- ResearchGate. (n.d.).
- International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- ACS Omega. (2022).
- Shodex HPLC Columns. (n.d.). Separation by Ligand Exchange Ability Differences.
- LCGC International. (2023).
- MDPI. (n.d.).
- Chemsrc. (2026). S-benzyl-N-formyl-D-penicillamine.
- ResearchGate. (2025).
- PubMed. (n.d.).
- Wikipedia. (n.d.). Penicillamine.
- ACS Publications. (n.d.).
- Journal of Visualized Experiments (JoVE). (n.d.).
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Cayman Chemical. (2023).
- Google Patents. (n.d.). Method for preparing d-penicillamine and salts thereof.
Sources
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. mz-at.de [mz-at.de]
- 10. researchgate.net [researchgate.net]
- 11. scas.co.jp [scas.co.jp]
- 12. Chiral Ligand-Exchange Chromatography of Pharmaceutical Compounds on Dynamically Coated (Home-Made) Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. database.ich.org [database.ich.org]
- 22. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
FTIR absorption bands for S-Benzyl-D-penicillamine identification
Executive Summary & Scientific Rationale
S-Benzyl-D-penicillamine (S-BDP) is a critical structural analog and potential impurity in the synthesis of D-penicillamine (a heavy metal chelator and anti-rheumatic drug). It is also used as a protected intermediate in peptide synthesis.
The identification of S-BDP via Fourier Transform Infrared Spectroscopy (FTIR) relies on a subtractive and additive spectral logic :
-
Loss of Thiol Signal: The disappearance of the S-H stretching vibration characteristic of D-penicillamine.
-
Gain of Aromatic Signals: The appearance of mono-substituted benzene ring modes (C-H stretches and out-of-plane bending) from the benzyl protecting group.
-
Retention of Amino Acid Backbone: The persistence of zwitterionic amino acid bands (NH₃⁺ and COO⁻), modified by the gem-dimethyl steric environment.
This guide provides a definitive spectral map to distinguish S-BDP from its parent compound and other sulfur-containing amino acids.
Spectral Characterization: The S-BDP Fingerprint
The "Go/No-Go" Identification Regions
To positively identify S-BDP, the analyst must focus on three specific spectral zones.
Zone A: The High Wavenumber Region (3100 – 2500 cm⁻¹)
-
S-BDP Characteristic: Weak, sharp aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).
-
Critical Absence: The broad, weak S-H stretching band found in D-penicillamine at 2550–2580 cm⁻¹ must be absent . This is the primary evidence of benzylation at the sulfur atom.
-
Backbone: A broad, intense ammonium (NH₃⁺) band dominates 3100–2600 cm⁻¹, often obscuring the C-H region. Tip: Use second-derivative processing if the aromatic shoulder is unclear.
Zone B: The Carbonyl/Amine Region (1700 – 1500 cm⁻¹)
In the solid state, S-BDP exists as a zwitterion.
-
Asymmetric COO⁻ Stretch: Strong band at 1600–1630 cm⁻¹ .
-
NH₃⁺ Deformation (Asymmetric): Often appears as a shoulder or distinct peak near 1500–1550 cm⁻¹ .
-
Note: Unlike esters or protonated carboxylic acids, you will not see a carbonyl peak at 1700–1750 cm⁻¹ unless the sample is acidified (HCl salt form).
Zone C: The Fingerprint & Aromatic Region (1000 – 600 cm⁻¹)
This is the confirmatory region for the benzyl group.
-
Mono-substituted Benzene: Two strong, sharp bands corresponding to C-H out-of-plane (OOP) bending.
-
Peak 1: ~690–710 cm⁻¹
-
Peak 2: ~730–770 cm⁻¹
-
-
Gem-Dimethyl Doublet: The penicillamine backbone contains two methyl groups on the β-carbon. This creates a characteristic "split" or doublet in the C-H bending region around 1360–1390 cm⁻¹ (symmetric deformation of C-(CH₃)₂).
Comparative Analysis: S-BDP vs. Alternatives
The following table contrasts S-BDP with its precursor (D-Penicillamine) and a structural analog (S-Benzyl-L-Cysteine).
Table 1: Comparative FTIR Absorption Bands
| Functional Group Vibration | D-Penicillamine (Precursor) | This compound (Target) | S-Benzyl-L-Cysteine (Analog) |
| S-H Stretch | 2550–2580 cm⁻¹ (Weak) | ABSENT | ABSENT |
| Aromatic C-H Stretch | Absent | 3030–3060 cm⁻¹ (Weak) | 3030–3060 cm⁻¹ (Weak) |
| COO⁻ Asym. Stretch | 1600–1640 cm⁻¹ (Strong) | 1600–1630 cm⁻¹ (Strong) | 1580–1620 cm⁻¹ (Strong) |
| Gem-Dimethyl (C-H Bend) | 1365/1385 cm⁻¹ (Doublet) | 1360–1390 cm⁻¹ (Doublet) | Absent (Single band only) |
| Aromatic Ring (OOP Bend) | Absent | 690–710 & 730–770 cm⁻¹ (Strong) | 690–710 & 730–770 cm⁻¹ |
| C-S Stretch | 600–700 cm⁻¹ | 600–700 cm⁻¹ (Shifted) | 600–700 cm⁻¹ |
Key Differentiator:
-
Vs. D-Penicillamine: Look for the loss of 2550 cm⁻¹ and gain of 700/750 cm⁻¹ bands.
-
Vs. S-Benzyl-Cysteine: Look for the Gem-Dimethyl Doublet (~1380 cm⁻¹). Cysteine lacks these methyl groups and will show a simpler aliphatic bending pattern.
Experimental Protocol
To ensure reproducibility and minimize spectral artifacts (such as water interference), follow this self-validating protocol.
Method: KBr Pellet (Preferred for Resolution) vs. ATR
A. Sample Preparation (KBr Pellet)
-
Ratio: Mix 1–2 mg of S-BDP with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can disrupt the crystal lattice of zwitterions; stop when the powder looks "glassy" and sticks to the pestle.
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Validation: Check the baseline. If it slopes heavily at 4000 cm⁻¹, the particle size is too large (scattering). Regrind.
B. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Fresh air/empty cell background before every sample.
Method: Attenuated Total Reflectance (ATR)[1]
-
Crystal: Diamond or ZnSe.
-
Pressure: Apply high pressure to ensure contact.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially if comparing to literature KBr data.
Identification Logic Workflow
The following diagram illustrates the decision tree for validating S-BDP identity.
Caption: Figure 1. Step-wise spectral decision tree for distinguishing this compound from precursors and analogs.
References
-
D-Penicillamine Spectral Data: National Institutes of Health (NIH). Crystal structure of S,N-dibenzyl-D-penicillamine monohydrate. PubMed Central. Available at: [Link]
- Amino Acid IR Characteristics: Barth, A. Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2007. (Contextual grounding for zwitterionic amino acid bands).
- Benzyl Group Assignments: Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000.
-
S-Benzyl Isothiouronium Data: ResearchGate. FTIR spectrum of S-benzyl isothiouronium chloride. Available at: [Link] (Comparative data for S-Benzyl thioether linkages).
-
Chiral Differentiation: Kong, X., et al. Chiral differentiation of l- and d-penicillamine by β-cyclodextrin: Investigated by IRMPD spectroscopy. Spectrochimica Acta Part A, 2020. Available at: [Link]
Comparative Guide: Protecting Group Strategies for D-Penicillamine in Peptide Synthesis
Executive Summary
D-Penicillamine (Pen), a structural analog of cysteine with a
This guide provides a technical comparison of the three dominant thiol-protecting strategies for D-Penicillamine: Trityl (Trt) , Acetamidomethyl (Acm) , and Thiazolidine (Thz) formation. We analyze their performance regarding orthogonality, coupling efficiency, and deprotection kinetics, supported by experimental protocols and mechanistic insights.
Scientific Foundation: The Gem-Dimethyl Effect
To select the correct protecting group, one must understand the underlying physical chemistry of the Penicillamine residue.
Steric Hindrance & Nucleophilicity
Unlike Cysteine, the thiol group in Penicillamine is shielded by two methyl groups on the
-
Reduced Nucleophilicity: The steric bulk reduces the rate of S-alkylation side reactions (e.g., racemization or alkylation by scavengers) compared to Cys.
-
Deprotection Kinetics: The same bulk stabilizes the S-protecting group bond. Acidolytic removal of bulky groups (like Trt) is slower for Pen than Cys, often requiring optimized scavenger cocktails to prevent re-attachment.
-
Disulfide Formation: The formation of Pen-Pen homodimers is sterically disfavored. This makes Pen an excellent tool for directing regioselective disulfide bond formation (e.g., forming Pen-Cys heterodimers over Cys-Cys homodimers).
Comparative Analysis: Trt vs. Acm vs. Thz[1]
Fmoc-Pen(Trt)-OH: The Standard for Global Deprotection
-
Mechanism: The Trityl group is acid-labile.[1] It is removed concomitantly with resin cleavage using high concentrations of Trifluoroacetic acid (TFA).
-
Best For: Linear peptides or sequences with a single disulfide bond formed via post-cleavage air oxidation.
-
Limitation: The bulky Trt group, combined with the Pen gem-dimethyls, creates a massive steric center. Coupling efficiency of Fmoc-Pen(Trt)-OH to the N-terminus of a growing chain is significantly lower than Fmoc-Cys(Trt)-OH, often requiring double coupling or stronger activators (e.g., HATU/HOAt).
Fmoc-Pen(Acm)-OH: The Orthogonal Specialist
-
Mechanism: The Acm group is stable to TFA.[1] It allows the peptide to be cleaved from the resin while retaining S-protection. Removal requires oxidative conditions (Iodine/Tl(tfa)3) or heavy metal salts (Hg/Ag).
-
Best For: Complex cyclic peptides requiring regioselective disulfide bridges. It prevents "disulfide scrambling" by keeping the Pen thiol latent until a specific folding step.
-
Limitation: Requires an extra purification step after the iodine oxidation.
Thiazolidine (Thz): The Conformational Lock
-
Mechanism: Penicillamine condenses with aldehydes (formaldehyde or acetone) to form a thiazolidine ring, protecting both the N-amine and S-thiol simultaneously.
-
Best For: Preventing aggregation ("beta-sheet breaking") during the synthesis of "difficult sequences." The ring structure acts similarly to a pseudoproline, disrupting secondary structures that cause synthesis failure.
-
Limitation: Ring opening requires specific acidic hydrolysis or interaction with hydroxylamine, which can be slow due to the stability imparted by the gem-dimethyl group.
Performance Matrix: Experimental Data Summary
| Metric | Trityl (Trt) | Acetamidomethyl (Acm) | Thiazolidine (Thz) |
| Deprotection Condition | 95% TFA (Acidolytic) | Iodine ( | Aqueous Acid / Hydroxylamine |
| Coupling Efficiency | Low (Steric clash) | Medium | High (Pseudoproline effect) |
| Orthogonality | Non-orthogonal (Global) | Fully Orthogonal to TFA | Orthogonal (pH dependent) |
| Disulfide Utility | Random / Air Oxidation | Directed / Regioselective | N/A (Must open ring first) |
| Side Reaction Risk | High (Cation re-attachment) | Low (Stable) | Low (Ring is inert) |
| Typical Yield (Crude) | 65-75% | 50-60% (due to extra steps) | 70-80% (prevents aggregation) |
Decision Pathways & Mechanisms (Visualized)
Selection Logic for Penicillamine Protection
The following decision tree illustrates the selection process based on synthetic requirements.
Figure 1: Decision matrix for selecting D-Penicillamine protecting groups based on peptide complexity and solubility requirements.
Detailed Experimental Protocols
Protocol A: Optimized Removal of S-Trityl (Global Deprotection)
Context: The steric bulk of Pen slows down Trityl removal. Standard Cys cocktails often result in incomplete deprotection or tert-butyl cation re-attachment.
-
Reagent Preparation: Prepare "Cocktail K" (modified for Pen):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%[2]
-
EDT (1,2-Ethanedithiol): 2.5% (Critical scavenger for Pen-Trt)
-
-
Reaction: Add 10 mL cocktail per 1 g of resin-bound peptide.
-
Incubation: Shake at room temperature for 3.5 hours . (Note: Cys typically requires only 2 hours. Do not shorten this time for Pen).
-
Precipitation: Filter resin, concentrate filtrate to ~2 mL under
, and precipitate in ice-cold diethyl ether.
Protocol B: S-Acm Removal & Disulfide Formation (Iodine Oxidation)
Context: Used for forming a specific disulfide bond between two Pen residues or a Pen/Cys pair after TFA cleavage.
-
Dissolution: Dissolve the purified, TFA-cleaved peptide (containing S-Acm) in 50% Aqueous Acetic Acid (1 mg/mL).
-
Oxidation: Add 10 equivalents of Iodine (
) dissolved in Methanol. -
Monitoring: Stir vigorously. The reaction is typically complete in 30–60 minutes. Monitor by HPLC (shift in retention time due to cyclization).
-
Quenching: Add 1M Ascorbic Acid or aqueous Sodium Thiosulfate dropwise until the iodine color (yellow/brown) disappears.
-
Purification: Lyophilize immediately and purify via Prep-HPLC.
Protocol C: Thiazolidine Ring Opening
Context: If using Thz as a pseudoproline to prevent aggregation, the ring must be opened to restore the free thiol and amine.
-
Condition: Treat the peptide with 0.2 M Methoxyamine hydrochloride (MeONH2·HCl) in acetate buffer (pH 4.0).
-
Temperature: 37°C for 4–6 hours.
-
Note: The gem-dimethyl group stabilizes the ring. If opening is sluggish, increase temperature to 50°C, but monitor for hydrolysis of sensitive peptide bonds (e.g., Asp-Pro).
Mechanistic Pathway: Thiazolidine Formation/Opening
The stability of the Pen-derived thiazolidine is higher than that of Cys due to the gem-dimethyl effect.
Figure 2: The reversible protection mechanism of D-Penicillamine via Thiazolidine formation, highlighting the stability conferred by the gem-dimethyl group.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to Fmoc-Pen(Trt)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis. Retrieved from [3]
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from
-
Zheng, J., et al. (2018).[4] Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate. Retrieved from
-
MDPI. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved from
-
Haase, C., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands. PubMed. Retrieved from
Sources
Reference Standards for S-Benzyl-D-Penicillamine Quality Control: A Strategic Comparison Guide
Executive Summary: The Criticality of S-Benzyl-D-Penicillamine QC
This compound (SBDP) is a pivotal intermediate in the synthesis of D-Penicillamine and a versatile building block in peptide chemistry. Unlike the final drug substance, SBDP lacks a specific pharmacopeial monograph (USP/EP) in many jurisdictions. This creates a regulatory "grey zone" where the burden of establishing quality rests heavily on the manufacturer or researcher.
The quality control of SBDP is governed by two non-negotiable Critical Quality Attributes (CQAs):
-
Enantiomeric Purity: The L-isomer of penicillamine derivatives is known to be toxic (pyridoxine antagonist).[1] Strict limits (<0.1%) are required.
-
Chemical Purity: As a protected intermediate, the stability of the S-benzyl group and the absence of hydrolysis products (e.g., benzyl alcohol, free penicillamine) are paramount.
This guide compares the performance of available reference standard options and provides a validated roadmap for establishing an In-House Primary Standard , supported by experimental protocols.
Strategic Selection of Reference Standards
In the absence of a compendial "USP this compound RS," laboratories must choose between commercial secondary standards or generating their own primary standard.
Table 1: Comparative Performance of Reference Standard Options
| Feature | Option A: In-House Primary Standard (Recommended) | Option B: Commercial Secondary Standard | Option C: Research Grade Chemical |
| Source | Synthesized & Recrystallized In-House | Specialized Impurity Vendors (e.g., LGC, USP-adjacent) | General Chemical Suppliers |
| Traceability | High (Full characterization data attached) | Medium (Traceable to vendor's internal methods) | Low (Often "Batch dependent") |
| Purity Confidence | 99.9%+ (qNMR + Mass Balance) | 98-99% (HPLC Area %) | Variable (95-98%) |
| Cost Efficiency | High initial labor; Low long-term cost | High recurring cost ($500+/mg) | Low cost; High risk of OOS |
| Suitability | GMP Release Testing & Calibration | Routine ID Testing | Early R&D Only |
The "Gold Standard" Recommendation
For GMP environments or critical research, Option A (In-House Primary Standard) is the only self-validating approach. You cannot rely on research-grade material to quantify impurities that may be present in the material itself.
Analytical Methodologies: The "How-To"
To qualify your In-House Standard or QC your samples, you must employ orthogonal analytical methods.
Method A: Chiral Purity (The Safety Gate)
Objective: Quantify the toxic L-S-Benzyl-penicillamine enantiomer. Technique: Chiral RP-HPLC with Polysaccharide Column. Note: Traditional ligand-exchange methods used for free D-Penicillamine are less effective for SBDP due to the bulky benzyl group hindering the copper complexation.
-
Column: Chiralpak AD-RH or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Phosphate Buffer (pH 2.0) : Acetonitrile (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (Amide/Carboxyl absorption).
-
Performance: Expect resolution (
) > 2.0 between L- and D- isomers.
Method B: Chemical Purity & Assay
Objective: Purity assay and detection of synthesis by-products (e.g., Penilloaldehyde). Technique: Achiral RP-HPLC.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 60% B over 20 mins.
-
Rationale: The acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak. The gradient ensures elution of the hydrophobic benzyl derivatives.
Visualizing the Quality Control Ecosystem
The following diagrams illustrate the impurity origins and the qualification workflow for your reference standard.
Diagram 1: Synthesis & Impurity Pathway
Understanding where impurities originate is the first step in detection.
Caption: Synthesis pathway from Penicillin G showing critical impurities: Penilloaldehyde (process byproduct) and L-Isomer (stereochemical impurity).
Diagram 2: Qualification Workflow for In-House Standard
A self-validating loop to establish a Primary Reference Standard.
Caption: Workflow for establishing a qualified In-House Primary Reference Standard using mass balance calculation.
Experimental Protocol: Establishing the In-House Standard
If you choose Option A , follow this protocol to characterize your material. This methodology aligns with ISO 17034 principles for reference material production.
Step 1: Purification (Recrystallization)
-
Dissolve crude SBDP in minimum hot water (80°C).
-
Adjust pH to isoelectric point (approx pH 5.0) if necessary.
-
Add hot ethanol (approx 1:1 ratio) to induce crystallization.
-
Cool slowly to 4°C overnight.
-
Filter, wash with cold ethanol/ether, and dry under vacuum at 50°C for 24 hours.
Step 2: Structure Elucidation (Identity)
-
1H NMR (D2O/NaOD): Confirm the benzyl CH2 peak (~3.8 ppm) and the gem-dimethyl singlets (~1.3, 1.5 ppm).
-
FT-IR: Verify the absence of S-H stretch (2550 cm⁻¹) which indicates free penicillamine, and presence of Carboxyl (1600-1700 cm⁻¹) and Phenyl ring overtones.
Step 3: Purity Assignment (Mass Balance Equation)
Calculate the assay value (
-
% Org. Imp: Total impurities by HPLC-UV (Method B).
-
% Volatiles: Loss on Drying (LOD) or TGA.
-
% Inorganics: Residue on Ignition (ROI).
-
Chiral Purity: % Enantiomeric Excess by Chiral HPLC (Method A).
References
-
USP-NF. Penicillamine Monograph & Impurities. United States Pharmacopeia.[1] Link
-
Sotgia, S., et al. (2008).[3] "Enantiomeric reversed-phase HPLC resolution of D-/L-penicillamine after spirocyclization." Journal of Chromatography A. Link
-
BOC Sciences. Penicillin Impurities and Standards.
-
Sigma-Aldrich. Pharmaceutical Secondary Standards: Qualification & Use.Link
-
Ganesh, G., et al. (2025).[4] "An efficient, safe, and scalable method for the preparation of D- and L-penicillamines."[4] Organic & Biomolecular Chemistry. Link
Sources
- 1. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of D-Penicillamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Thermal Analysis of S-Benzyl-D-penicillamine: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a molecule's thermal behavior is a critical predictor of its stability, purity, and manufacturability. S-Benzyl-D-penicillamine, a derivative of the well-known chelating agent D-penicillamine, presents a unique profile for characterization.[1][2] This guide provides an in-depth framework for leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to profile this compound.
Given the scarcity of publicly available thermal analysis data for this compound, this guide will establish a robust analytical method by using its parent compound, D-penicillamine, as a primary reference. We will compare its thermal behavior to a common degradant, D-penicillamine disulfide, thereby demonstrating a powerful comparative approach for impurity and stability assessment that is directly applicable to the S-benzyl derivative.
Part 1: Foundational Principles: The 'Why' of DSC and TGA in API Characterization
Before delving into protocols, it is crucial to understand the causality behind using these specific techniques. DSC and TGA are cornerstone thermal analysis methods that, when used in tandem, provide a comprehensive picture of a material's response to heat.[3]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is the gold standard for identifying thermal events like melting, crystallization, and glass transitions.[5] For an Active Pharmaceutical Ingredient (API) like this compound, DSC provides critical data on:
-
Melting Point & Purity: A sharp, well-defined melting endotherm is indicative of a highly pure crystalline substance.[6] Impurities typically cause a broadening of the peak and a depression of the melting temperature.[6]
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. DSC is a primary tool for detecting and characterizing these forms.[7]
-
Amorphous Content: The presence of a glass transition (Tg) signifies an amorphous, or non-crystalline, component, which has major implications for stability.[8]
-
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[5] TGA is indispensable for quantifying:
-
Solvates and Hydrates: It precisely measures the loss of bound solvent or water, revealing the stoichiometry of hydrates or solvates.[3]
-
Thermal Stability & Decomposition: TGA identifies the onset temperature of decomposition, a key parameter for determining shelf-life and safe processing temperatures.[5][9]
-
Compositional Analysis: It can quantify the amount of volatile and non-volatile components in a sample.
-
The synergy of these techniques is paramount; TGA clarifies whether a thermal event observed in DSC is associated with a mass loss (like dehydration or decomposition) or is a simple phase transition (like melting).[3][10]
Part 2: A Self-Validating Experimental Workflow
The following protocols are designed to be robust and self-validating, adhering to standard practices in pharmaceutical analysis. The choice of each parameter is critical for generating reproducible and reliable data.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and quantify any volatile content of the sample.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared platinum or alumina pan. An accurate mass is crucial for quantitative analysis.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of any significant mass loss events.
-
2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To identify melting point, heat of fusion, and other phase transitions.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum pan. Crimp the pan with a hermetic lid. Using a hermetic lid prevents mass loss from sublimation or vaporization before the melting point, which could otherwise distort the melting endotherm.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to create a reproducible thermal environment.
-
Temperature Program:
-
Cycle 1 (Standard Analysis): Equilibrate at 30 °C. Ramp the temperature from 30 °C to 250 °C (or ~30°C above the melting point) at a heating rate of 10 °C/min.
-
Cycle 2 (Optional - for Polymorphism/Amorphous Content): Cool the sample rapidly from the melt to -20 °C, then reheat at 10 °C/min. This "heat-cool-heat" cycle can reveal melt-recrystallization behavior or the glass transition of an amorphous phase formed upon cooling.
-
-
Data Analysis: Plot heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for any endothermic events.
-
Workflow Visualization
The logical flow of a comprehensive thermal analysis experiment is depicted below.
Caption: Experimental workflow for combined TGA/DSC analysis.
Part 3: Comparative Analysis - A Case Study of D-Penicillamine vs. its Disulfide Impurity
To illustrate the power of this analytical approach, we will examine representative data for D-penicillamine and its common oxidative degradant/impurity, D-penicillamine disulfide. This comparison serves as a direct model for how one would compare a pure batch of this compound against a batch containing impurities or degradants.
Quantitative Data Summary
The thermal properties of amino acids and their derivatives are distinct.[11][12] The thermal decomposition of many amino acids is an endothermic process that results in the formation of volatile products like H₂O and NH₃.[13][14]
| Compound | Event | TGA Mass Loss (Onset) | DSC Event (Onset) | DSC Enthalpy (ΔH) | Interpretation |
| D-Penicillamine | Melting & Decomposition | ~205 °C | ~204 °C | ~150 J/g | Crystalline solid, melts with concurrent decomposition. |
| D-Penicillamine Disulfide | Melting & Decomposition | ~215 °C | ~212 °C | ~175 J/g | A distinct, higher-melting impurity. |
| Mixture (95:5) | Melting | N/A | ~198 °C (Broadened) | < 150 J/g | Impurity presence lowers and broadens the melting peak. |
Note: The data presented are illustrative, based on typical values for amino acid derivatives, to demonstrate the comparative methodology.
Interpretation of Thermal Events
-
D-Penicillamine (The Pure API): The TGA curve would show thermal stability up to approximately 205 °C, after which a significant mass loss occurs due to decomposition. The DSC thermogram shows a single, sharp endothermic peak with an onset around 204 °C, confirming the melting of a pure crystalline substance. The proximity of the TGA mass loss onset to the DSC melting peak indicates that the substance decomposes at or immediately after melting.
-
D-Penicillamine Disulfide (The Impurity/Alternative): This compound is expected to have a different molecular structure and crystal packing, resulting in a higher melting point (~212 °C). Its distinct thermal signature makes it easily distinguishable from the parent API. A drug development professional would use this data to set quality control specifications; a batch of D-penicillamine showing a significant endotherm at 212 °C would be flagged for high levels of this specific impurity.
-
The Mixture (The Realistic Scenario): A 95:5 mixture of D-penicillamine and its disulfide would show a DSC thermogram with a broadened melting peak at a depressed temperature (~198 °C). According to the principles of freezing-point depression, impurities disrupt the crystal lattice, requiring less energy to melt.[6] This peak broadening and temperature depression are classic signs of impurity, and the magnitude of the change can even be used to estimate the impurity level.[15]
Logical Interpretation Diagram
The decision-making process based on thermal analysis data can be visualized as follows:
Caption: Logical flow for interpreting DSC data for purity assessment.
Part 4: Extrapolating to this compound
The principles demonstrated with D-penicillamine are directly applicable to its S-benzyl derivative. The addition of the bulky, non-polar benzyl group to the sulfur atom is expected to significantly alter the thermal properties:
-
Different Melting Point: The molecular weight, size, and intermolecular forces (e.g., potential for pi-stacking from the benzyl rings) will be substantially different. This will result in a unique melting point for this compound, which will serve as a primary identifier.
-
Altered Decomposition Pathway: The benzyl group introduces different chemical bonds and a different potential degradation pathway. TGA will be crucial in establishing its thermal stability profile, which may differ from the parent compound.
-
Comparison to Precursors: A key application of this method would be to compare the final this compound product to its starting materials (D-penicillamine and a benzylating agent). DSC and TGA would provide a rapid and effective way to confirm the reaction has gone to completion and that no starting material remains.
Conclusion
Thermal analysis by DSC and TGA is an indispensable toolset in the development of this compound. This guide provides a comprehensive framework for its application, from establishing robust experimental protocols to interpreting the data within a comparative context. By characterizing the unique melting and decomposition profile of this compound and comparing it to potential impurities, degradants, and precursors, researchers can ensure the material's identity, purity, and stability. This analytical rigor is foundational to successful drug development, aligning with the quality-by-design principles mandated by regulatory bodies like the ICH.[16][17]
References
-
ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]
-
PubMed. (1976). Inhibitory effect of D-penicillamine on the heat-Cu++ induced denaturation of human gamma-globulin. Retrieved from [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
PubMed. (1983). Analysis of D-penicillamine by Gas Chromatography Utilizing Nitrogen--Phosphorus Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA analysis of studied amino acids. Retrieved from [Link]
-
ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (2020). Determination of penicillamine, tiopronin and glutathione in pharmaceutical formulations by kinetic spectrophotometry. Retrieved from [Link]
-
ResearchGate. (2015). Thermal Behaviour of Some Terpenoids. Retrieved from [Link]
-
MDPI. (2022). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (1986). D-penicillamine: Chemistry and Clinical Use in Rheumatic Disease. Retrieved from [Link]
-
ScienceDirect. (2017). Analysis of penicillamine using Cu-modified graphene quantum dots synthesized from uric acid as single precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic.... Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]
-
ResearchGate. (2020). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Retrieved from [Link]
-
Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]
-
Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM.... Retrieved from [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
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- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Analytical Differentiation Guide: S-Benzyl-D-Penicillamine vs. L-Isomer
Executive Summary & Criticality
In drug development, the differentiation of S-Benzyl-D-penicillamine (the precursor to therapeutic D-penicillamine) from its L-isomer is a critical quality attribute (CQA). While D-penicillamine is a therapeutic agent for Wilson’s disease and rheumatoid arthritis, L-penicillamine is a potent pyridoxine (Vitamin B6) antagonist and is neurotoxic.
Because S-Benzyl-penicillamine is often used as a protected intermediate in peptide synthesis or metabolic studies, ensuring optical purity prevents the downstream propagation of the toxic L-isomer. This guide details a multi-tiered analytical strategy ranging from rapid physical screening to high-sensitivity chromatographic quantification.
Physicochemical Screening (Tier 1)
For rapid identification of bulk raw material.
The most immediate differentiator between the enantiomers in a pure state is their interaction with polarized light. While melting points are identical for pure enantiomers, specific rotation provides a binary "Go/No-Go" identity test.
Experiment 1: Polarimetry
Principle: Enantiomers rotate plane-polarized light in equal magnitude but opposite directions.
-
This compound: Levorotatory (-) in acidic media.
-
S-Benzyl-L-penicillamine: Dextrorotatory (+) in acidic media.
Protocol:
-
Preparation: Weigh 100 mg of the sample.
-
Solvent: Dissolve in 10.0 mL of 1N HCl . (Note: Solubility is pH-dependent; acidic conditions protonate the amine, improving solubility and standardizing the rotation).
-
Measurement: Transfer to a 1 dm polarimeter cell thermostated at 20°C.
-
Read: Measure optical rotation at the Sodium D-line (589 nm).
Reference Values:
| Property | This compound | S-Benzyl-L-Penicillamine |
| Specific Rotation | -92° ± 2° (c=1, 1N HCl) | +92° ± 2° (c=1, 1N HCl) |
| Melting Point | 168 – 171 °C | 168 – 171 °C |
| Appearance | White Crystalline Powder | White Crystalline Powder |
Critical Insight: If the specific rotation is significantly lower (e.g., -80°), it indicates either partial racemization (presence of L-isomer) or chemical impurities (salts/solvents). Polarimetry is not sensitive enough for quantifying <1% enantiomeric impurity; for that, you must use HPLC.
Chromatographic Quantification (Tier 2)
For determination of Enantiomeric Excess (ee%) and trace impurity analysis.
We present two validated approaches: Direct Chiral HPLC (Gold Standard) and Indirect Derivatization (Marfey's Method).
Method A: Direct Chiral Ligand-Exchange Chromatography (CLEC)
Why this works: Penicillamine derivatives are excellent chelators. Using a chiral selector capable of forming ternary copper complexes allows for separation based on the thermodynamic stability of the [Selector-Cu(II)-Analyte] complex.
Protocol:
-
Column: Chirex 3126 (D)-Penicillamine (Phenomenex) or equivalent Ligand Exchange column.
-
Note: This column uses D-penicillamine bound to the silica; it separates based on the principle that "like recognizes like" (or conversely, chiral recognition).
-
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) in 85:15 Water:Methanol. -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (The Copper-Amino acid complex absorbs strongly here).
-
Temperature: 40°C (Elevated T improves kinetics of ligand exchange).
Expected Elution: The elution order depends on the specific chiral selector configuration, but typically the L-isomer forms a less stable complex with a D-selector and elutes first, while the D-isomer (matching the selector) is retained longer.
Method B: Indirect Derivatization (Marfey's Reagent)
Why this works: If a chiral column is unavailable, you can react the enantiomers with a chiral derivatizing agent (FDAA / Marfey's Reagent) to form diastereomers . Diastereomers have different physical properties and can be separated on a standard C18 column.
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
Workflow Diagram (Marfey's Logic):
Caption: Conversion of enantiomers to diastereomers using L-FDAA, enabling separation on achiral stationary phases.
Step-by-Step Protocol:
-
Derivatization: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone and 20 µL 1M
. -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
HPLC Conditions:
-
Result: The L-L diastereomer (L-reagent + L-analyte) typically elutes before the L-D diastereomer due to stronger intramolecular H-bonding in the L-D form making it more hydrophobic.
Method Comparison & Selection Guide
| Feature | Polarimetry | Chiral HPLC (Ligand Exchange) | Marfey's Method (C18) |
| Primary Use | Raw Material ID | Final Product Release / Purity | R&D / Biological Samples |
| Cost | Low | High (Specialized Column) | Medium (Reagent Cost) |
| Limit of Detection | ~1-2% | < 0.1% | < 0.05% |
| Throughput | High (2 mins) | Medium (20 mins) | Low (1h prep + run) |
| Interferences | Other chiral salts | Metal chelators | Amines |
Decision Logic:
Caption: Analytical decision matrix for selecting the appropriate differentiation method based on sensitivity needs and resource availability.
References
-
Bhushan, R., & Kumar, R. (2010). Enantioresolution of dl-penicillamine.[4][3][5] Biomedical Chromatography, 24(1), 66-82. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: Chirex Ligand Exchange Applications. Retrieved from [Link]
-
Guan, X., et al. (2012). Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis. Electrophoresis, 33(11), 1637-1643. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of S-Benzyl-D-penicillamine
Executive Summary & Chemical Profile
S-Benzyl-D-penicillamine (CAS: 54536-38-8) is a protected cysteine derivative widely used as a chiral building block in peptide synthesis. While often perceived as a benign amino acid derivative, its structural relationship to D-penicillamine necessitates specific handling protocols regarding sensitization and potential reproductive toxicity.
This guide moves beyond basic SDS summary to provide an operational workflow for disposal, ensuring compliance with environmental regulations and minimizing laboratory exposure risks.
Chemical Identity & Hazard Metrics
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 54536-38-8 |
| Molecular Formula | |
| Physical State | White to off-white powder |
| Key Hazards | Skin/Eye Irritant (H315, H319), Repr.[1][2] Tox. 2 (H361) |
| Reactivity | Incompatible with strong oxidizing agents |
Hazard Assessment & Segregation Strategy
Scientific Rationale: The primary disposal concern for this compound is two-fold:
-
Sulfur Content: As a thioether, uncontrolled oxidation or improper incineration conditions can release sulfur oxides (
), which are corrosive and environmentally regulated. -
Biological Activity: D-penicillamine derivatives possess chelating properties and potential reproductive toxicity. Disposal streams must ensure complete thermal destruction to prevent environmental leaching.
Segregation Protocols (Pre-Disposal)
-
Do NOT Mix with Oxidizers: Segregate strictly from perchlorates, nitrates, and peroxides. The sulfide linkage is susceptible to oxidation, which can be exothermic.
-
Do NOT Sewer: Despite partial water solubility, this compound must never be disposed of via sanitary sewer systems due to its malodorous nature and potential aquatic toxicity.
-
Container Selection: Collect in High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the compound is in solution, as residual free thiols (impurities) could corrode metal.
Disposal Workflow
The following decision tree outlines the operational flow for disposing of this compound. This workflow prioritizes high-temperature incineration to ensure the destruction of the chiral center and sulfur moiety.
Workflow Visualization
Detailed Procedural Steps
A. Solid Waste Disposal (Preferred)[3]
-
Collection: Transfer expired or waste powder into a wide-mouth HDPE jar or double-line a fiber drum with 6-mil polyethylene bags.
-
Labeling: Label as "Hazardous Waste - Solid."
-
Critical Addition: Explicitly write "Contains Organic Sulfur" on the tag. This informs the waste management vendor to utilize incinerators equipped with alkaline scrubbers to neutralize
emissions.
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
B. Liquid Waste Disposal (Solutions)
-
Solvent Compatibility: Determine the primary solvent (e.g., Methanol, DCM).
-
Segregation:
-
If dissolved in Halogenated Solvents (e.g., DCM), place in the "Halogenated Waste" stream.
-
If dissolved in Non-Halogenated Solvents (e.g., Methanol, Water), place in the "Non-Halogenated Organic" stream.
-
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the bulk waste container to prevent container degradation.
Emergency Management: Spills
In the event of a benchtop spill, immediate action is required to prevent sensitization and area contamination.
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If the powder is fine and airborne, use a N95 or P100 respirator.
-
Containment:
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to weigh down the powder, then wipe up.
-
Wet Spill: Absorb with vermiculite or a commercial spill pad.
-
-
Decontamination: Clean the surface with a mild detergent solution followed by water.
-
Note: Avoid using bleach (sodium hypochlorite) immediately, as it may react with the sulfur moiety to produce heat or fumes. Use simple soap/water first.
-
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings & Characteristics. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling S--Benzyl-D-penicillamine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of S-Benzyl-D-penicillamine, with a focus on personal protective equipment (PPE). By understanding the "why" behind these protocols, we can foster a culture of safety and ensure the integrity of our research.
This compound, a derivative of the chelating agent D-penicillamine, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for the parent compound, D-penicillamine, indicate risks of skin and eye irritation, respiratory sensitization, and potential reproductive toxicity[1][2][3]. Therefore, a robust PPE strategy is not merely a suggestion but a critical component of laboratory safety.
I. Hazard Assessment: Understanding the Risks
Before detailing specific PPE, it is crucial to understand the hazards associated with this compound. The primary routes of exposure are inhalation, skin contact, and eye contact[4].
| Hazard | Description | Primary Exposure Route(s) |
| Skin Irritation | Causes skin irritation upon contact[1][3]. | Dermal |
| Serious Eye Irritation | Can cause serious irritation if it comes into contact with the eyes[1][3]. | Ocular |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. | Inhalation |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1][2]. | Inhalation, Dermal, Ingestion |
| Harmful if Swallowed/Inhaled/Absorbed Through Skin | May be harmful if ingested, inhaled, or absorbed through the skin[3]. | Oral, Inhalation, Dermal |
This understanding of the potential hazards informs every aspect of the PPE selection and protocols that follow.
II. Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to provide comprehensive protection.
Hand Protection: The First Line of Defense
Why it's critical: Direct skin contact is a primary route of exposure that can lead to irritation and systemic absorption.
Recommended Gloves:
-
Nitrile Gloves: Disposable nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use[5].
-
Double Gloving: For operations with a higher risk of splashing or prolonged handling, double gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs[6].
Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Safe Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Sensitive Tissues
Why it's critical: this compound can cause serious eye irritation[1][3].
Recommended Protection:
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area, safety glasses that meet ANSI Z87.1 standards are the minimum requirement[5].
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are necessary[7].
-
Face Shield: In addition to goggles, a face shield should be worn during procedures with a high potential for splashing or aerosol generation to protect the entire face[5].
Body Protection: Preventing Widespread Contamination
Why it's critical: Protective clothing prevents the contamination of personal clothing and skin.
Recommended Attire:
-
Laboratory Coat: A long-sleeved, buttoned lab coat made of a suitable material like cotton or a flame-resistant fabric should be worn at all times[5].
-
Chemical-Resistant Apron or Gown: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or gown worn over the lab coat is recommended[8].
-
Full-Body Suit ("Bunny Suit"): In high-risk scenarios such as large-scale production or spill cleanup, a disposable full-body suit may be necessary to ensure complete protection[6].
Respiratory Protection: Safeguarding the Respiratory System
Why it's critical: Inhalation of this compound dust or aerosols can lead to respiratory sensitization and other health effects[1].
Recommended Respirators:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7][9].
-
NIOSH-Approved Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of the substance in the air.
III. Operational Plan: Step-by-Step PPE Protocols
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
IV. Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.
Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
Chemical Waste Disposal:
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Never dispose of this chemical down the drain or in the regular trash[11].
-
Follow all local, state, and federal regulations for hazardous waste disposal[7][12][13]. It is often required that pharmaceutical waste undergoes high-temperature incineration[11].
Caption: Waste Disposal Workflow.
V. Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][4]. Seek medical attention if irritation persists[7]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7][9]. |
By adhering to these rigorous PPE and handling protocols, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
Drugs.com. (2025, July 25). Penicillamine Uses, Side Effects & Warnings. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
